molecular formula C33H38N2O6 B1664716 A-192621 CAS No. 195529-54-5

A-192621

Numéro de catalogue: B1664716
Numéro CAS: 195529-54-5
Poids moléculaire: 558.7 g/mol
Clé InChI: LQEHCKYYIXQEBM-FUKIBTTHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

A-192621 is an endothelin-B antagonist. This compound markedly enhanced MAP, TPR, and mesenteric, and the renal constrictor effects of ET-1. This compound was more effective than IRL-2500 in blocking IRL-1620-induced vasoconstriction, but both augmented constrictor responses to ET-1.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(2,6-diethylanilino)-2-oxoethyl]-2-(4-propoxyphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N2O6/c1-4-16-39-25-13-10-23(11-14-25)32-30(33(37)38)26(24-12-15-27-28(17-24)41-20-40-27)18-35(32)19-29(36)34-31-21(5-2)8-7-9-22(31)6-3/h7-15,17,26,30,32H,4-6,16,18-20H2,1-3H3,(H,34,36)(H,37,38)/t26-,30-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEHCKYYIXQEBM-FUKIBTTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(C(CN2CC(=O)NC3=C(C=CC=C3CC)CC)C4=CC5=C(C=C4)OCO5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)[C@H]2[C@@H]([C@H](CN2CC(=O)NC3=C(C=CC=C3CC)CC)C4=CC5=C(C=C4)OCO5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701102953
Record name (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-[(2,6-diethylphenyl)amino]-2-oxoethyl]-2-(4-propoxyphenyl)-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195529-54-5
Record name (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-[(2,6-diethylphenyl)amino]-2-oxoethyl]-2-(4-propoxyphenyl)-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195529-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name A-192621
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195529545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-[(2,6-diethylphenyl)amino]-2-oxoethyl]-2-(4-propoxyphenyl)-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-192621
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XE882529E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A-192621: A Comprehensive Technical Guide to its Mechanism of Action as a Selective Endothelin B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-192621 is a potent, non-peptide, orally active, and selective antagonist of the endothelin B (ETB) receptor. Endothelin-1 (ET-1), a powerful vasoconstrictor peptide, exerts its effects through two G protein-coupled receptor subtypes: ETA and ETB.[1] While ETA receptor activation is primarily associated with vasoconstriction and cell proliferation, the roles of the ETB receptor are more complex, including mediating both vasodilation and vasoconstriction, as well as clearing circulating ET-1. This compound's high selectivity for the ETB receptor makes it a critical tool for elucidating the specific physiological and pathological roles of this receptor subtype. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding and functional characteristics, its effects on cellular signaling pathways, and its in vivo pharmacological properties.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.

Table 1: Receptor Binding Affinity and Functional Inhibition of this compound

Receptor SubtypeAssay TypeParameterValue (nM)
ETBInhibition of [¹²⁵I]ET-1 BindingKi8.8
ETBFunctional InhibitionIC₅₀4.5
ETAInhibition of [¹²⁵I]ET-1 BindingKi5600
ETAFunctional InhibitionIC₅₀4280

This data demonstrates the approximately 636-fold greater selectivity of this compound for the ETB receptor over the ETA receptor.

Mechanism of Action: Cellular and In Vivo Effects

This compound exerts its effects by competitively blocking the binding of endothelin peptides to the ETB receptor. This antagonism leads to a range of cellular and physiological responses.

Induction of Apoptosis

A significant mechanism of action of this compound is the induction of apoptosis, or programmed cell death, in certain cell types. This has been notably observed in pulmonary artery smooth muscle cells (PASMCs) and glioma cells.[2]

  • PASMCs: Treatment of PASMCs with this compound leads to a dose-dependent reduction in cell viability and a significant increase in apoptosis. This is accompanied by an increase in the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade.

  • Glioma Cells: In glioma cell lines, this compound and another ETB antagonist, BQ788, have been shown to reduce cell viability and proliferation while inducing apoptosis.[2]

The apoptotic signaling cascade initiated by this compound-mediated ETB receptor blockade involves the intrinsic mitochondrial pathway. This is characterized by the activation of caspase-9, the release of cytochrome c from the mitochondria, and the translocation of apoptosis-inducing factor (AIF).[2] Furthermore, treatment with ETB antagonists has been shown to downregulate the pro-survival ERK- and p38MAPK-dependent signaling pathways.[2]

In Vivo Hemodynamic Effects

In conscious, normotensive rats, administration of this compound leads to an elevation in arterial blood pressure and an increase in plasma ET-1 levels. This pressor response is a consequence of blocking the ETB receptor-mediated clearance of circulating ET-1, leading to increased activation of the unopposed ETA receptors on vascular smooth muscle cells, which mediate vasoconstriction.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Endothelin Receptor Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of this compound for the ETA and ETB receptors.

Materials:

  • Cell membranes prepared from cells expressing either human ETA or ETB receptors.

  • Radioligand: [¹²⁵I]-ET-1.

  • Unlabeled competitor: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [¹²⁵I]-ET-1, and varying concentrations of this compound.

  • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ET-1).

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2 hours).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Apoptosis Assay in PASMCs (Flow Cytometry)

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in PASMCs treated with this compound.

Materials:

  • Pulmonary Artery Smooth Muscle Cells (PASMCs).

  • This compound.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Culture PASMCs in appropriate multi-well plates.

  • Treat the cells with varying concentrations of this compound for a specified period (e.g., 48 hours).

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-FITC positive, PI negative cells are considered early apoptotic.

    • Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

In Vivo Pressor Response in Rats

This protocol outlines the methodology for measuring the effect of this compound on arterial blood pressure in conscious rats.

Materials:

  • Male Sprague-Dawley rats.

  • This compound.

  • Telemetry system for continuous blood pressure monitoring or an indwelling arterial catheter connected to a pressure transducer.

  • Vehicle for this compound administration (e.g., 100% dimethyl sulfoxide).

Procedure:

  • Surgically implant telemetry transmitters or arterial catheters in the rats and allow for a recovery period.

  • Record baseline mean arterial pressure (MAP) and heart rate.

  • Administer this compound to the rats, typically via oral gavage or intravenous injection.[3]

  • Continuously monitor and record MAP and heart rate for a defined period following drug administration.

  • Analyze the data to determine the change in blood pressure from baseline in response to this compound treatment.

Visualizations

Signaling Pathways and Experimental Workflows

ETB_Antagonism_Apoptosis A192621 This compound ETB_Receptor ETB Receptor A192621->ETB_Receptor Blocks ERK_p38 ERK / p38 MAPK (Pro-survival) ETB_Receptor->ERK_p38 Activates Mitochondrion Mitochondrion ETB_Receptor->Mitochondrion Inhibition of Apoptosis (via signaling) ET1 Endothelin-1 ET1->ETB_Receptor ERK_p38->Mitochondrion Inhibits Apoptosis Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Induces

Caption: this compound induces apoptosis by blocking ETB receptor signaling.

Receptor_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Membranes, [¹²⁵I]-ET-1, and this compound Start->Prepare_Reagents Incubate Incubate Membranes with Radioligand and this compound Prepare_Reagents->Incubate Filter Separate Bound and Free Ligand by Filtration Incubate->Filter Count Quantify Bound Radioactivity Filter->Count Analyze Analyze Data (IC₅₀, Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

In_Vivo_Pressor_Response_Workflow Start Start Implant Surgical Implantation of Telemetry Device/Catheter Start->Implant Baseline Record Baseline Blood Pressure Implant->Baseline Administer Administer this compound Baseline->Administer Monitor Continuously Monitor Blood Pressure Administer->Monitor Analyze Analyze Change in Blood Pressure Monitor->Analyze End End Analyze->End

Caption: Workflow for in vivo blood pressure measurement.

References

An In-Depth Technical Guide to the Physiological Effects of A-192621

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of A-192621, a potent and selective nonpeptide antagonist of the endothelin B (ETB) receptor. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways.

Introduction

This compound is a valuable chemical probe for investigating the physiological and pathophysiological roles of the ETB receptor. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects through two G protein-coupled receptor subtypes: ETA and ETB. While ETA receptor activation is primarily associated with vasoconstriction and cell proliferation, the functions of the ETB receptor are more diverse, including vasodilation via nitric oxide and prostacyclin release from endothelial cells, clearance of circulating ET-1, and involvement in apoptosis and cancer progression. The high selectivity of this compound for the ETB receptor makes it an essential tool for dissecting these complex processes.

Mechanism of Action

This compound functions as a competitive antagonist at the ETB receptor, blocking the binding of endogenous endothelins, such as ET-1. By inhibiting ETB receptor activation, this compound modulates downstream signaling cascades, leading to a range of physiological responses.

Quantitative Data

The following tables summarize the key quantitative data regarding the binding affinity, selectivity, and functional effects of this compound.

Table 1: Receptor Binding Affinity and Selectivity of this compound [1]

ReceptorAssay TypeParameterValue (nM)
ETB Radioligand BindingKi8.8
Functional AntagonismIC504.5
ETA Radioligand BindingKi5600
Functional AntagonismIC504280
Selectivity (Ki ETA / Ki ETB)-~636-fold

Table 2: In Vitro Effects of this compound on Cell Viability and Apoptosis

Cell TypeEffectConcentration RangeDuration
Pulmonary Artery Smooth Muscle Cells (PASMCs)Reduced Cell Viability1-100 µM48 hours
Increased Caspase-3/7 Activity1-100 µM48 hours
Glioma Cell Lines (LN-229, SW1088)Reduced Cell ViabilityDose-dependent24, 48, 72 hours
Increased Caspase-3/7 ActivityDose-dependent48, 72 hours

Table 3: In Vivo Effects of this compound in Rats [1]

ParameterEffectDose RangeAdministration
Arterial Blood PressureElevation30-100 mg/kg/dayOral
Plasma ET-1 LevelElevation30-100 mg/kg/dayOral

Signaling Pathways

This compound modulates intracellular signaling primarily by blocking ETB receptor-mediated pathways. The following diagrams illustrate the key signaling cascades affected by this compound.

ETB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ET-1 ET-1 ETBR ETB Receptor ET-1->ETBR Binds Gq Gαq ETBR->Gq Gi Gαi ETBR->Gi A192621 This compound A192621->ETBR Blocks PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation

Caption: ETB Receptor Signaling Pathway and Inhibition by this compound.

Apoptosis_Pathway A192621 This compound ETBR ETB Receptor A192621->ETBR Inhibits SurvivalSignal Pro-survival Signal ETBR->SurvivalSignal Mitochondrion Mitochondrion SurvivalSignal->Mitochondrion Inhibits Cytochrome c Release CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's physiological effects.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the ETB receptor.

Materials:

  • Cell membranes prepared from cells expressing human ETB receptors (e.g., CHO-K1 cells).

  • Radioligand: [¹²⁵I]-ET-1.

  • Unlabeled competitor: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells to confluency.

    • Harvest and homogenize cells in ice-cold lysis buffer.

    • Centrifuge to pellet nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet membranes.

    • Wash and resuspend the membrane pellet in assay buffer.

  • Competition Binding:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Membranes + [¹²⁵I]-ET-1.

      • Non-specific Binding (NSB): Membranes + [¹²⁵I]-ET-1 + excess unlabeled ET-1 (e.g., 1 µM).

      • Competition: Membranes + [¹²⁵I]-ET-1 + varying concentrations of this compound.

    • Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on the viability of cultured cells.

Materials:

  • Target cells (e.g., PASMCs, glioma cells).

  • 96-well cell culture plates.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Treat cells with a range of concentrations of this compound (e.g., 1-100 µM) and a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Incubate with gentle shaking for a sufficient time to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Express the results as a percentage of the vehicle-treated control.

Caspase-3/7 Activity Assay

Objective: To quantify the activation of executioner caspases as a marker of apoptosis.

Materials:

  • Target cells.

  • White-walled 96-well plates.

  • This compound stock solution.

  • Caspase-Glo® 3/7 Assay Reagent (or similar).

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Assay Reagent Addition:

    • Allow the plate to equilibrate to room temperature.

    • Add Caspase-Glo® 3/7 Reagent to each well in a volume equal to the culture medium.

  • Incubation:

    • Mix the contents by gentle shaking.

    • Incubate at room temperature for 30-60 minutes, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Express the results as fold-change in caspase activity relative to the vehicle-treated control.

In Vivo Blood Pressure Measurement in Rats

Objective: To determine the effect of this compound on arterial blood pressure.

Materials:

  • Male Sprague-Dawley rats.

  • This compound formulation for oral administration.

  • Method for blood pressure measurement (e.g., tail-cuff method for non-invasive measurement or intra-arterial catheter for invasive measurement).

  • Data acquisition system.

Procedure (Example using Tail-Cuff Method):

  • Acclimatization:

    • Acclimatize the rats to the restraining device and tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.

  • Drug Administration:

    • Administer this compound orally at the desired doses (e.g., 30-100 mg/kg/day) for the specified duration (e.g., 3 days). A control group should receive the vehicle.

  • Blood Pressure Measurement:

    • At specified time points, place the rat in the restrainer.

    • Apply the tail-cuff and pulse sensor to the tail.

    • Inflate and deflate the cuff according to the system's protocol to obtain systolic and diastolic blood pressure readings.

    • Record multiple readings for each animal at each time point and calculate the average.

  • Data Analysis:

    • Compare the blood pressure measurements between the this compound-treated groups and the vehicle control group using appropriate statistical analysis.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments CellCulture Cell Culture (e.g., PASMCs, Glioma cells) Treatment Treatment with this compound (Dose-response) CellCulture->Treatment ViabilityAssay Cell Viability Assay (MTT) Treatment->ViabilityAssay ApoptosisAssay Apoptosis Assay (Caspase-3/7 activity) Treatment->ApoptosisAssay DataAnalysis1 Data Analysis: - % Viability - Fold-change in Caspase Activity ViabilityAssay->DataAnalysis1 ApoptosisAssay->DataAnalysis1 AnimalModel Animal Model (e.g., Sprague-Dawley Rats) DrugAdmin Oral Administration of this compound AnimalModel->DrugAdmin BP_Measure Blood Pressure Measurement DrugAdmin->BP_Measure PlasmaSample Plasma Sample Collection DrugAdmin->PlasmaSample DataAnalysis2 Data Analysis: - Change in Blood Pressure - Plasma ET-1 Concentration BP_Measure->DataAnalysis2 ET1_Measure ET-1 Level Measurement (ELISA) PlasmaSample->ET1_Measure ET1_Measure->DataAnalysis2

Caption: General Experimental Workflow for Investigating this compound.

Conclusion

This compound is a highly selective and potent ETB receptor antagonist that serves as a critical tool for elucidating the multifaceted roles of the ETB receptor. Its ability to induce apoptosis in certain cell types and modulate vascular tone highlights its potential as a lead compound for therapeutic development in oncology and cardiovascular diseases. The experimental protocols and data presented in this guide provide a foundational resource for researchers working with this important pharmacological agent.

References

A-192621: A Technical Guide for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-192621 is a potent, non-peptide, and orally active antagonist highly selective for the endothelin B (ETB) receptor. Developed by Abbott Laboratories, this small molecule has been instrumental in elucidating the physiological and pathophysiological roles of the endothelin system, particularly within the cardiovascular domain. Its high selectivity for the ETB receptor over the ETA receptor makes it a valuable tool for dissecting the distinct functions of these two receptor subtypes in various cardiovascular processes. This guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols from foundational studies, and illustrating relevant signaling pathways and workflows.

Core Pharmacology and Mechanism of Action

This compound exerts its effects by competitively binding to the ETB receptor, thereby preventing the binding of its natural ligand, endothelin-1 (ET-1). The endothelin system is a critical regulator of vascular tone, cell proliferation, and hormone production. In the cardiovascular system, activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction and cell proliferation. In contrast, the role of the ETB receptor is more complex. ETB receptors on endothelial cells mediate vasodilation via the release of nitric oxide and prostacyclin, while ETB receptors on smooth muscle cells can contribute to vasoconstriction.

This compound's selective blockade of ETB receptors allows researchers to isolate and study the specific contributions of this receptor subtype. In preclinical studies, this compound has been shown to cause an elevation in arterial blood pressure and an increase in plasma ET-1 levels, consistent with the blockade of ETB receptor-mediated clearance of ET-1.[1] Furthermore, it has been observed to promote apoptosis in pulmonary artery smooth muscle cells (PASMCs).[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, facilitating comparison and experimental design.

Table 1: In Vitro Receptor Binding and Potency of this compound

ParameterValueReceptorSpeciesReference
IC50 4.5 nMETBHuman (cloned)[1]
Ki 8.8 nMETBHuman (cloned)[1]
IC50 4280 nMETAHuman (cloned)[1]
Ki 5600 nMETAHuman (cloned)[1]
Selectivity (ETA/ETB) 636-fold-Human[1]

Table 2: In Vivo Efficacy of this compound

ModelSpeciesDoseEffectReference
Conscious Normotensive RatsSprague-Dawley30-100 mg/kg (p.o.)Inhibition of S6c-induced dilator and pressor responses (ED50 = 30 mg/kg)[1]
Conscious Normotensive RatsSprague-Dawley30-100 mg/kg (p.o.)Elevation of arterial blood pressure and plasma ET-1 levels[1]
Anesthetized RatsSprague-Dawley5 mg/kg (i.v.)Abolished hemodynamic responses to the ETB agonist IRL-1620[2]

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections describe the protocols for key experiments involving this compound.

Radioligand Binding Assay for ETa and ETb Receptors

This protocol outlines the methodology used to determine the binding affinity (Ki) and inhibitory concentration (IC50) of this compound for human endothelin receptors.

1. Cell Culture and Membrane Preparation:

  • CHO cells stably transfected with cloned human ETA or ETB receptors are cultured in appropriate media.

  • Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.

2. Binding Assay:

  • The binding assay is performed in a 96-well plate format.

  • Each well contains cell membranes, a radiolabeled ligand (e.g., [¹²⁵I]ET-1), and varying concentrations of the competitor ligand (this compound).

  • Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.

  • The mixture is incubated to allow for binding equilibrium.

3. Separation and Detection:

  • The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

  • The filters are washed to remove unbound radioactivity.

  • The radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Hemodynamic Studies in Rats

This protocol describes the methodology for assessing the in vivo cardiovascular effects of this compound in conscious, normotensive rats.

1. Animal Preparation:

  • Male Sprague-Dawley rats are used.

  • Catheters are surgically implanted in the carotid artery (for blood pressure measurement) and jugular vein (for drug administration) under anesthesia.

  • The rats are allowed to recover from surgery before the experiment.

2. Experimental Procedure:

  • On the day of the experiment, the rats are placed in a conscious, unrestrained state.

  • A baseline period of hemodynamic monitoring (mean arterial pressure, heart rate) is established.

  • This compound is administered orally at various doses.

  • To assess ETB receptor blockade, the ETB-selective agonist Sarafotoxin 6c (S6c) is administered intravenously before and after this compound treatment.

  • Hemodynamic parameters are continuously recorded.

3. Data Analysis:

  • The changes in mean arterial pressure and heart rate in response to this compound and S6c are calculated.

  • The dose-response curve for the inhibition of S6c-induced responses by this compound is plotted to determine the ED50 value.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are essential for clear communication. The following diagrams were created using the DOT language.

signaling_pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell ET1_endo Endothelin-1 ETB_endo ETB Receptor ET1_endo->ETB_endo PLC_endo PLC ETB_endo->PLC_endo Gq IP3_DAG IP3 / DAG PLC_endo->IP3_DAG Ca2_endo Ca²⁺ IP3_DAG->Ca2_endo Release eNOS eNOS Ca2_endo->eNOS Activation NO Nitric Oxide eNOS->NO Production NO_diff Nitric Oxide (from Endothelium) NO->NO_diff ET1_smc Endothelin-1 ETA_smc ETA Receptor ET1_smc->ETA_smc ETB_smc ETB Receptor ET1_smc->ETB_smc PLC_smc PLC ETA_smc->PLC_smc Gq ETB_smc->PLC_smc Gq Ca2_smc Ca²⁺ PLC_smc->Ca2_smc Release Contraction Vasoconstriction Ca2_smc->Contraction A192621 This compound A192621->ETB_endo A192621->ETB_smc sGC sGC NO_diff->sGC Activation cGMP cGMP sGC->cGMP Production Relaxation Vasodilation cGMP->Relaxation

Caption: Signaling pathways of endothelin receptors in vascular cells.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies b1 Cell Culture (hETA & hETB expressing cells) b2 Membrane Preparation b1->b2 b3 Radioligand Binding Assay b2->b3 b4 Data Analysis (IC50, Ki) b3->b4 c1 Animal Model (Sprague-Dawley Rat) c2 Surgical Catheter Implantation c1->c2 c3 Hemodynamic Monitoring (Baseline) c2->c3 c4 This compound Administration (p.o.) c3->c4 c5 S6c Challenge (i.v.) c4->c5 c6 Hemodynamic Monitoring (Post-treatment) c5->c6 c7 Data Analysis (ED50) c6->c7

Caption: Workflow for in vitro and in vivo characterization of this compound.

Conclusion

This compound remains a critical pharmacological tool for investigating the multifaceted roles of the ETB receptor in cardiovascular health and disease. Its high selectivity allows for precise dissection of ETB-mediated signaling pathways, contributing to a deeper understanding of vascular physiology. The data and protocols summarized in this guide are intended to support the design and execution of future research in this important area, ultimately aiding in the development of novel therapeutic strategies for cardiovascular disorders.

References

The Discovery and Development of A-192621: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-192621 is a potent and selective, non-peptide antagonist of the endothelin B (ETB) receptor. This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of this compound. It covers the medicinal chemistry efforts that led to its synthesis, its mechanism of action, pharmacokinetic properties, and its application in preclinical research. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental methodologies and insights into the biological roles of the ETB receptor as elucidated through the use of this compound.

Discovery and Medicinal Chemistry

The development of this compound stemmed from a focused medicinal chemistry campaign aimed at identifying selective ETB receptor antagonists. The starting point for this effort was the structure of ABT-627, a potent and selective endothelin A (ETA) receptor antagonist.

A key publication, "Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 4. Side-Chain Modification of an ETA-Selective Antagonist to an ETB-Selective Antagonist," details the structure-activity relationship (SAR) studies that led to the discovery of this compound. The core of the strategy involved modifying the side chain of an ETA-selective antagonist to reverse its selectivity towards the ETB receptor. By replacing the dialkylacetamide side chain of the parent compound with a 2,6-dialkylacetanilide, the resulting analogs exhibited a significant shift in selectivity, favoring the ETB receptor. Further optimization of the aniline substitution pattern and the alkoxy group on the 2-aryl substituent led to the identification of this compound, a compound with subnanomolar affinity for the ETB receptor and over 4000-fold selectivity against the ETA receptor.

Mechanism of Action

This compound functions as a competitive antagonist at the endothelin B (ETB) receptor. It selectively binds to the ETB receptor, preventing the binding of its endogenous ligand, endothelin-1 (ET-1). This blockade inhibits the downstream signaling cascades initiated by ETB receptor activation. In various cellular contexts, ETB receptor signaling has been implicated in processes such as cell proliferation, apoptosis, and vasoconstriction/vasodilation.

Studies have shown that this compound can induce apoptosis in pulmonary artery smooth muscle cells (PASMCs) in a dose-dependent manner. This pro-apoptotic effect is associated with a significant increase in caspase-3/7 activity. Furthermore, this compound has been observed to downregulate the ERK- and p38-MAPK-dependent pathways in glioma cell lines.[1]

Signaling Pathway of ETB Receptor Antagonism by this compound

ETB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_apoptosis Apoptosis Pathway ET1 Endothelin-1 (ET-1) ETB_R ETB Receptor ET1->ETB_R Binds & Activates PLC PLC ETB_R->PLC Activates A192621 This compound A192621->ETB_R Blocks Caspase Caspase-9 Activation A192621->Caspase Induces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MAPK_Pathway MAPK Pathway (ERK, p38) PKC->MAPK_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation Promotes Apoptosis Apoptosis Caspase->Apoptosis in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Data Collection cluster_endpoint Endpoint Analysis animal_model Select Animal Model (e.g., Tumor Xenograft) acclimatization Acclimatization animal_model->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization vehicle_group Vehicle Control Group randomization->vehicle_group a192621_group This compound Treatment Group (e.g., 10 mg/kg/day, i.p.) randomization->a192621_group dosing Daily Dosing for a Defined Period (e.g., 21 days) vehicle_group->dosing a192621_group->dosing tumor_measurement Tumor Volume Measurement (e.g., twice weekly) dosing->tumor_measurement body_weight Body Weight Monitoring dosing->body_weight clinical_signs Observation of Clinical Signs dosing->clinical_signs euthanasia Euthanasia tumor_measurement->euthanasia body_weight->euthanasia clinical_signs->euthanasia tumor_excision Tumor Excision and Weight euthanasia->tumor_excision tissue_analysis Immunohistochemistry (e.g., Ki-67, CD31) Western Blot (e.g., COX-2, HIF-1α) tumor_excision->tissue_analysis

References

A-192621: A Technical Guide to its High Selectivity for the Endothelin-B Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of A-192621, a potent and selective antagonist for the endothelin-B (ETB) receptor. This document details the quantitative data that establishes its selectivity, outlines the experimental methodologies used for its characterization, and visualizes the key signaling pathways and experimental workflows.

Quantitative Analysis of Receptor Selectivity

This compound demonstrates a significant and well-documented selectivity for the ETB receptor over the ETA receptor. This selectivity has been quantified through radioligand binding assays and functional assessments, with key parameters summarized below.

Table 1: Radioligand Binding Affinity of this compound for Endothelin Receptors
Receptor SubtypeLigandParameterValue (nM)Cell LineReference
Human ETBThis compoundKi8.8CHO cells[1]
Human ETAThis compoundKi5600CHO cells[1]

Ki: Inhibition constant

Table 2: Functional Antagonism of this compound at Endothelin Receptors
Receptor SubtypeLigandParameterValue (nM)Assay TypeReference
Human ETBThis compoundIC504.5S6c-induced responses[1]
Human ETAThis compoundIC504280ET-1-induced responses[1]

IC50: Half-maximal inhibitory concentration

The data clearly indicates that this compound possesses a binding affinity and functional inhibitory potency for the ETB receptor that is several hundred-fold greater than for the ETA receptor, with a calculated selectivity of approximately 636-fold[1].

Experimental Protocols

The characterization of this compound's selectivity relies on robust and reproducible experimental methodologies. The following sections provide detailed protocols for the key assays employed.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the ETB and ETA receptors.

2.1.1. Membrane Preparation from CHO Cells

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing either the human ETB or ETA receptor in appropriate growth medium to near confluency.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them. Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail.

  • Homogenization: Disrupt the cells using a Dounce homogenizer or sonication on ice.

  • Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

  • Washing and Storage: Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation. Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., via BCA assay), and store at -80°C until use.

2.1.2. Binding Assay Protocol

  • Assay Buffer: Prepare a binding buffer, for example, 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[2].

  • Reaction Setup: In a 96-well plate, add the following components in a final volume of 250 µL:

    • Total Binding: 150 µL of cell membrane preparation (containing a specific amount of protein), 50 µL of radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1), and 50 µL of assay buffer.

    • Non-specific Binding: 150 µL of cell membrane preparation, 50 µL of radiolabeled ligand, and 50 µL of a high concentration of unlabeled endothelin-1 (e.g., 1 µM).

    • Competition: 150 µL of cell membrane preparation, 50 µL of radiolabeled ligand, and 50 µL of varying concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to reach equilibrium[2].

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay CHO_cells CHO Cells Expressing ET Receptor Lysis Cell Lysis & Homogenization CHO_cells->Lysis Centrifuge1 Low-Speed Centrifugation (remove debris) Lysis->Centrifuge1 Centrifuge2 High-Speed Centrifugation (pellet membranes) Centrifuge1->Centrifuge2 Wash Wash & Resuspend Membranes Centrifuge2->Wash Store Store at -80°C Wash->Store Setup Setup 96-well Plate: - Membranes - [¹²⁵I]-ET-1 - this compound (or control) Incubate Incubate to Equilibrium Setup->Incubate Filter Vacuum Filtration Incubate->Filter Wash_filters Wash Filters Filter->Wash_filters Count Scintillation Counting Wash_filters->Count Analyze Data Analysis (IC50, Ki) Count->Analyze G cluster_ip1 Inositol Phosphate Assay cluster_ca2 Calcium Mobilization Assay Seed_IP Seed & Label Cells with [³H]-inositol Preincubate_IP Pre-incubate with this compound Seed_IP->Preincubate_IP Stimulate_IP Stimulate with Agonist + LiCl Preincubate_IP->Stimulate_IP Extract_IP Extract Inositol Phosphates Stimulate_IP->Extract_IP Quantify_IP Quantify by Scintillation Counting Extract_IP->Quantify_IP Analyze_IP Calculate IC50 Quantify_IP->Analyze_IP Seed_Ca Seed Cells Load_Ca Load with Calcium Dye Seed_Ca->Load_Ca Incubate_Ca Incubate with this compound Load_Ca->Incubate_Ca Inject_Ca Inject Agonist & Measure Fluorescence Incubate_Ca->Inject_Ca Analyze_Ca Calculate IC50 Inject_Ca->Analyze_Ca G ET_agonist Endothelin Agonist ETB_receptor ETB Receptor ET_agonist->ETB_receptor Gq Gq Protein ETB_receptor->Gq Activation A192621 This compound A192621->ETB_receptor Antagonism PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Ca_release->PKC Cellular_response Cellular Responses (e.g., proliferation, contraction) PKC->Cellular_response G A192621 This compound ETB_receptor ETB Receptor A192621->ETB_receptor Antagonism ERK_p38 ERK & p38 MAPK Pathways A192621->ERK_p38 Downregulation Pro_survival Pro-survival Signaling (e.g., ET-1 mediated) ETB_receptor->Pro_survival Pro_survival->ERK_p38 Activation Mitochondrion Mitochondrion ERK_p38->Mitochondrion Inhibition of apoptotic signals Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

References

An In-depth Technical Guide to A-192621: A Potent and Selective Endothelin B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-192621 is a potent, non-peptide, orally active, and highly selective antagonist of the endothelin B (ETB) receptor. Its ability to modulate the endothelin signaling pathway has made it a valuable chemical probe for investigating the physiological and pathological roles of the ETB receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound, with the molecular formula C₃₃H₃₈N₂O₆, is a complex pyrrolidine-based compound.[1] Its chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

(Note: A 2D chemical structure diagram would be placed here in a full whitepaper. Based on the available information, the IUPAC name provides the definitive structure.)

IUPAC Name: (2S,3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(2,6-diethylanilino)-2-oxoethyl]-2-(4-propoxyphenyl)pyrrolidine-3-carboxylic acid[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₃H₃₈N₂O₆[1]
Molecular Weight558.7 g/mol [1]
XLogP33.7[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count7[1]
Rotatable Bond Count9[1]

Biological Activity and Pharmacological Data

This compound is characterized by its high affinity and selectivity for the ETB receptor over the ETA receptor. This selectivity is crucial for dissecting the specific functions of the ETB receptor in various biological processes.

Table 2: In Vitro Receptor Binding and Functional Activity of this compound

ParameterValueTargetNotesSource
IC₅₀4.5 nMETB Receptor---MedchemExpress
Kᵢ8.8 nMETB Receptor---MedchemExpress
IC₅₀4280 nMETA Receptor---MedchemExpress
Kᵢ5600 nMETA Receptor---MedchemExpress
Selectivity>636-foldETB vs. ETACalculated from Kᵢ valuesMedchemExpress

In Vivo Effects:

  • Cardiovascular: Oral administration of this compound to rats has been shown to cause an elevation in arterial blood pressure and an increase in plasma endothelin-1 (ET-1) levels. [cite: MedchemExpress] This is consistent with the blockade of ETB receptor-mediated vasodilation and clearance of ET-1.

  • Apoptosis: this compound promotes apoptosis in pulmonary artery smooth muscle cells (PASMCs). [cite: MedchemExpress] This effect is dose-dependent and involves the activation of the intrinsic mitochondrial pathway.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by competitively inhibiting the binding of endothelin-1 to the ETB receptor. This blockade disrupts downstream signaling cascades, leading to various cellular responses, including the induction of apoptosis.

ETB Receptor Antagonism

The primary mechanism of action of this compound is the blockade of the ETB receptor. This prevents the physiological effects mediated by ET-1 binding to this receptor, such as nitric oxide production and subsequent vasodilation, as well as ET-1 clearance.

ETB_Antagonism ET1 Endothelin-1 (ET-1) ETB_R ETB Receptor ET1->ETB_R Binds Downstream Downstream Signaling (e.g., NO production, ET-1 clearance) ETB_R->Downstream Activates A192621 This compound A192621->ETB_R Blocks

Caption: this compound competitively blocks the binding of ET-1 to the ETB receptor.

Induction of Apoptosis

In specific cell types, such as glioma cells and pulmonary artery smooth muscle cells, antagonism of the ETB receptor by this compound triggers the intrinsic pathway of apoptosis. [cite: 2, MedchemExpress] This process is characterized by the involvement of mitochondria and the activation of a caspase cascade.

Apoptosis_Pathway cluster_inhibition Molecular Inhibition cluster_signaling Signaling Cascade A192621 This compound ETB_R ETB Receptor A192621->ETB_R Inhibits ERK_p38 ERK & p38 MAPK Pathways ETB_R->ERK_p38 Downregulates Mitochondrion Mitochondrion CytC Cytochrome c Release Mitochondrion->CytC AIF AIF Release Mitochondrion->AIF Casp9 Caspase-9 Activation CytC->Casp9 Apoptosis Apoptosis AIF->Apoptosis Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp37->Apoptosis

Caption: this compound induces apoptosis via ETB receptor inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.

(Disclaimer: The following are general protocols and may require optimization for specific cell lines and experimental conditions. These are not protocols taken directly from studies that used this compound, but are standard methods for the described assays.)

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature. However, the synthesis of structurally related pyrrolidine-based endothelin receptor antagonists has been described. These syntheses often involve multi-step sequences starting from commercially available chiral precursors, such as derivatives of proline. Key steps typically include N-alkylation, amide bond formation, and modifications of the aromatic substituents. Researchers aiming to synthesize this compound would likely need to devise a convergent synthetic route based on these published methodologies for similar compounds.

In Vitro Cell Viability Assay

This protocol describes a general method for assessing the effect of this compound on cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

Workflow:

Cell_Viability_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate for desired time (e.g., 48h) treat->incubate reagent Add viability reagent (e.g., MTT) incubate->reagent incubate2 Incubate until color/fluorescence develops reagent->incubate2 read Read absorbance/ fluorescence incubate2->read analyze Analyze data and calculate IC₅₀ read->analyze end End analyze->end

Caption: Experimental workflow for a cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.

  • Reagent Addition: Add the viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.

  • Incubation: Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caspase-3/7 Activity Assay

This protocol outlines a method to quantify the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Workflow:

Caspase_Assay_Workflow start Start prepare Prepare cell lysates from This compound-treated cells start->prepare reagent Add Caspase-Glo® 3/7 Reagent prepare->reagent incubate Incubate at room temperature reagent->incubate read Measure luminescence incubate->read normalize Normalize to protein concentration read->normalize end End normalize->end

Caption: Workflow for a caspase-3/7 activity assay.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound as described for the viability assay. After treatment, lyse the cells using a lysis buffer compatible with the caspase assay kit.

  • Assay Preparation: Prepare the caspase substrate solution according to the manufacturer's protocol (e.g., Caspase-Glo® 3/7 Assay).

  • Reaction Incubation: Add the caspase substrate solution to the cell lysates in a white-walled 96-well plate. Incubate at room temperature for the recommended time, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the protein concentration of the cell lysates. Express the results as fold-change in caspase activity compared to the vehicle control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This protocol provides a general method for detecting DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.

Workflow:

TUNEL_Assay_Workflow start Start treat Treat cells with This compound start->treat fix Fix and permeabilize cells treat->fix label Label DNA strand breaks with TdT and labeled dUTP fix->label wash Wash to remove unincorporated nucleotides label->wash visualize Visualize by fluorescence microscopy or flow cytometry wash->visualize end End visualize->end

Caption: General workflow for the TUNEL assay.

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with a crosslinking agent like paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow entry of the labeling reagents.

  • TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will catalyze the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Washing: Wash the cells to remove unincorporated labeled dUTPs.

  • Counterstaining (Optional): Counterstain the nuclei with a DNA dye like DAPI to visualize all cells.

  • Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. The percentage of TUNEL-positive cells can be quantified.

In Vivo Blood Pressure Measurement in Rats

This protocol describes a general invasive method for continuous blood pressure monitoring in anesthetized rats following administration of this compound.

Workflow:

BP_Measurement_Workflow start Start anesthetize Anesthetize rat start->anesthetize cannulate Cannulate carotid or femoral artery anesthetize->cannulate connect Connect cannula to pressure transducer cannulate->connect stabilize Allow blood pressure to stabilize connect->stabilize administer Administer this compound (e.g., orally or i.v.) stabilize->administer record Continuously record blood pressure administer->record analyze Analyze blood pressure tracings record->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for A-192621 In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-192621 is a potent and selective nonpeptide antagonist of the endothelin B (ETB) receptor.[1][2] It exhibits a high binding affinity for the ETB receptor, making it a valuable tool for investigating the physiological and pathological roles of the endothelin system. These application notes provide detailed protocols for in vitro studies involving this compound, focusing on its mechanism of action and cellular effects.

Mechanism of Action

This compound functions by competitively binding to the ETB receptor, thereby blocking the downstream signaling pathways typically activated by endothelin-1 (ET-1). This inhibition has been shown to induce apoptosis in various cancer cell lines and modulate signaling cascades involved in cell survival and proliferation.[3][4][5]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound from in vitro assays.

Table 1: Receptor Binding Affinity

ParameterValueReceptorReference
IC504.5 nMETB[1][2]
Ki8.8 nMETB[1][2]
IC504280 nMETA[1][2]
Ki5600 nMETA[1][2]

Table 2: In Vitro Cellular Effects (Pulmonary Artery Smooth Muscle Cells - PASMCs)

AssayConcentration RangeIncubation TimeObserved EffectReference
Cell Viability1-100 µM48 hoursDose-dependent reduction in cell viability[1][2]
Caspase-3/7 Activity1-100 µM48 hoursDose-dependent increase in caspase activity[1][2]

Signaling Pathway

This compound, by blocking the ETB receptor, has been shown to downregulate the ERK and p38 MAPK signaling pathways, which are crucial for cell survival and proliferation.[3][5] This inhibition, coupled with the activation of the intrinsic mitochondrial apoptosis pathway, contributes to its anti-cancer effects.

A192621_Signaling_Pathway cluster_membrane Cell Membrane cluster_A192621 cluster_cytoplasm Cytoplasm ET1 Endothelin-1 (ET-1) ETB_Receptor ETB Receptor ET1->ETB_Receptor Binds MEK MEK ETB_Receptor->MEK MKK3_6 MKK3/6 ETB_Receptor->MKK3_6 Caspase9 Caspase-9 ETB_Receptor->Caspase9 Inhibits A192621 This compound A192621->ETB_Receptor Blocks ERK ERK MEK->ERK Pro_Survival Cell Survival & Proliferation ERK->Pro_Survival p38_MAPK p38 MAPK MKK3_6->p38_MAPK p38_MAPK->Pro_Survival Caspase3_7 Caspase-3/7 Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: this compound Signaling Pathway

Experimental Protocols

Endothelin Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound to the ETB receptor using a competitive binding assay with a radiolabeled ligand.

Receptor_Binding_Assay_Workflow prep Prepare cell membranes expressing ETB receptors incubation Incubate membranes, radioligand, and this compound prep->incubation radioligand Prepare radioligand ([125I]ET-1) radioligand->incubation competitor Prepare serial dilutions of this compound competitor->incubation separation Separate bound and free radioligand via filtration incubation->separation quantification Quantify radioactivity using a gamma counter separation->quantification analysis Analyze data to determine IC50 and Ki values quantification->analysis

Caption: Receptor Binding Assay Workflow

Materials:

  • Cell membranes expressing human ETB receptors

  • [125I]ET-1 (Radioligand)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Gamma counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, [125I]ET-1 (at a final concentration close to its Kd), and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ET-1).

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Cell Viability Assay (MTS Assay)

This protocol measures the effect of this compound on the viability of adherent cells, such as PASMCs or glioma cell lines.[4]

Cell_Viability_Assay_Workflow seed Seed cells in a 96-well plate treat Treat cells with varying concentrations of this compound seed->treat incubate Incubate for 48 hours treat->incubate add_mts Add MTS reagent to each well incubate->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read Measure absorbance at 490 nm incubate_mts->read analyze Calculate cell viability relative to control read->analyze Caspase_Assay_Workflow seed Seed cells in a white-walled 96-well plate treat Treat cells with varying concentrations of this compound seed->treat incubate Incubate for 48 hours treat->incubate add_reagent Add Caspase-Glo® 3/7 Reagent incubate->add_reagent incubate_reagent Incubate at room temperature add_reagent->incubate_reagent read Measure luminescence incubate_reagent->read analyze Normalize luminescence to control read->analyze

References

Application Notes and Protocols for A-192621 in Animal Model Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-192621 is a potent and selective, non-peptide antagonist of the endothelin B (ETB) receptor. It displays a high affinity for the ETB receptor, with an IC50 of 4.5 nM and a Ki of 8.8 nM, showing over 600-fold selectivity against the ETA receptor.[1] This selectivity makes this compound a valuable tool for investigating the physiological and pathological roles of the ETB receptor in various disease models. These application notes provide detailed protocols for the use of this compound in animal models of glioma, spinal cord injury, and hypertension, based on available preclinical research.

Mechanism of Action

This compound exerts its biological effects by blocking the binding of endothelin-1 (ET-1) to the ETB receptor. In several cancer cell lines, including glioma, this blockade has been shown to inhibit proliferation and induce apoptosis.[2] The pro-apoptotic effect of this compound is primarily mediated through the intrinsic mitochondrial pathway. This involves the activation of caspase-9 and subsequent cleavage and activation of executioner caspase-3, leading to programmed cell death.[2] Furthermore, treatment with ETB receptor antagonists like this compound can downregulate the ERK- and p38MAPK-dependent signaling pathways.[2]

Data Presentation

In Vitro Efficacy of this compound
Cell LineAssayConcentration RangeEffectReference
Glioma (1321-N1, U87, IPDDCA2)Cell ViabilityNot SpecifiedReduced cell viability[2]
Glioma (1321-N1, U87, IPDDCA2)Proliferation (BrdU)Not SpecifiedReduced proliferation[2]
Glioma (1321-N1, U87, IPDDCA2)Apoptosis (TUNEL)Not SpecifiedIncreased apoptosis[2]
In Vivo Efficacy of this compound in Animal Models
Animal ModelSpeciesThis compound Dose & RouteKey FindingsReference
Spinal Cord InjuryRat (Sprague-Dawley)10 mg/kg, intravenousDid not significantly affect non-voiding contractions, pressure threshold, maximum voiding pressure, voided volume, or voiding efficiency.[3]
HypertensionRat (Sprague-Dawley)30-100 mg/kg, oralInhibited dilatory and pressor responses induced by the ETB agonist S6c (ED50 = 30 mg/kg). Caused an elevation in arterial blood pressure and plasma ET-1 levels when administered alone.[1]

Experimental Protocols

Glioma Xenograft Model in Immunocompromised Rodents

Objective: To evaluate the anti-tumor efficacy of this compound in a glioma xenograft model.

Animal Model: Immunocompromised mice or rats (e.g., NOD-SCID or Nude).

Protocol:

  • Cell Culture: Culture a human glioma cell line (e.g., U87MG) under standard conditions.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 glioma cells suspended in a suitable medium (e.g., Matrigel) into the flank of each animal.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • This compound Preparation: Prepare this compound for oral administration by dissolving it in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Administration: Once tumors are established, randomize animals into treatment and control groups. Administer this compound orally at a dose of 30-100 mg/kg daily. The control group should receive the vehicle only.

  • Outcome Measures:

    • Monitor tumor growth throughout the study.

    • Record animal body weight as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors.

    • Perform histological and immunohistochemical analysis of tumor tissue to assess for apoptosis (e.g., TUNEL staining, cleaved caspase-3) and proliferation (e.g., Ki-67).

  • Data Analysis: Compare tumor growth rates and final tumor volumes between the this compound-treated and control groups using appropriate statistical methods.

Spinal Cord Injury Model in Rats

Objective: To assess the effect of this compound on functional recovery after spinal cord injury.

Animal Model: Adult female Sprague-Dawley rats.

Protocol:

  • Spinal Cord Injury: Perform a laminectomy at the thoracic level (e.g., T8-T9). Induce a contusion injury using a standardized impactor device.

  • This compound Preparation: Dissolve this compound in a vehicle suitable for intravenous injection (e.g., 100% DMSO).

  • Administration: Administer a single intravenous dose of this compound (10 mg/kg) shortly after the spinal cord injury.[3] The control group should receive a vehicle injection.

  • Post-operative Care: Provide appropriate post-operative care, including manual bladder expression and monitoring for signs of distress.

  • Functional Assessment:

    • Perform regular behavioral testing to assess motor function recovery (e.g., Basso, Beattie, and Bresnahan (BBB) locomotor rating scale).

    • Evaluate bladder function through cystometric analysis, measuring parameters such as non-voiding contractions, voiding pressure, and volume.

  • Histological Analysis: At the end of the study, perfuse the animals and collect the spinal cord tissue. Perform histological staining to assess the lesion size and extent of tissue sparing.

  • Data Analysis: Compare the functional recovery scores and histological parameters between the this compound-treated and control groups.

Hypertension Model in Rats

Objective: To evaluate the effect of this compound on blood pressure.

Animal Model: Male Sprague-Dawley rats.

Protocol:

  • Blood Pressure Monitoring: Implant telemetry devices or use tail-cuff plethysmography to monitor arterial blood pressure.

  • This compound Preparation: Prepare this compound for oral administration in a suitable vehicle.

  • Administration: Administer this compound orally at doses ranging from 30 to 100 mg/kg.[1]

  • ETB Receptor Agonist Challenge (Optional): To confirm ETB receptor blockade, administer an ETB receptor agonist like Sarafotoxin 6c (S6c) and measure the pressor and dilator responses in the presence and absence of this compound.

  • Outcome Measures:

    • Continuously record mean arterial pressure (MAP), systolic blood pressure, and diastolic blood pressure.

    • Measure heart rate.

    • Collect blood samples to measure plasma ET-1 levels.

  • Data Analysis: Analyze the changes in blood pressure and heart rate following this compound administration. Calculate the ED50 for the inhibition of S6c-induced responses if applicable.

Signaling Pathway and Experimental Workflow Diagrams

ETB_Receptor_Antagonist_Apoptosis_Pathway ET-1 Endothelin-1 (ET-1) ETBR ETB Receptor ET-1->ETBR Binds Mitochondrion Mitochondrion ERK_p38 ERK / p38 MAPK (Pro-survival) ETBR->ERK_p38 Activates A192621 This compound A192621->ETBR Blocks Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Caspase9 Pro-caspase-9 Apaf1->Caspase9 Recruits & Activates Activated_Caspase9 Activated Caspase-9 Caspase3 Pro-caspase-3 Activated_Caspase9->Caspase3 Cleaves & Activates Activated_Caspase3 Activated Caspase-3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes

Caption: this compound induced apoptosis signaling pathway.

Experimental_Workflow_Glioma_Model start Start cell_culture Culture Glioma Cells start->cell_culture implantation Implant Cells into Immunocompromised Rodents cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Animals tumor_growth->randomization treatment Administer this compound (30-100 mg/kg, p.o.) or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Animal Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint euthanasia Euthanize & Excise Tumors endpoint->euthanasia analysis Histological & IHC Analysis euthanasia->analysis data_analysis Analyze Data analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for glioma xenograft model.

Experimental_Workflow_SCI_Model start Start sci_induction Induce Spinal Cord Injury in Rats start->sci_induction treatment Administer this compound (10 mg/kg, i.v.) or Vehicle sci_induction->treatment post_op_care Post-operative Care treatment->post_op_care functional_assessment Behavioral & Bladder Function Assessment post_op_care->functional_assessment histology Histological Analysis of Spinal Cord Tissue functional_assessment->histology At study conclusion data_analysis Analyze Functional & Histological Data functional_assessment->data_analysis histology->data_analysis end End data_analysis->end

Caption: Experimental workflow for spinal cord injury model.

References

Application Notes and Protocols for A-192621 Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-192621 is a potent, nonpeptide, orally active, and selective antagonist of the endothelin B (ETB) receptor.[1] It demonstrates significantly higher selectivity for the ETB receptor over the ETA receptor, with IC50 values of 4.5 nM and 4280 nM, respectively.[1] Research indicates that this compound induces apoptosis in various cell types, including pulmonary artery smooth muscle cells (PASMCs) and glioma cells, and causes an elevation in arterial blood pressure and plasma endothelin-1 (ET-1) levels in rats.[1][2][3] These application notes provide a comprehensive overview of the dosage and administration of this compound in rat models based on published studies.

Data Presentation

Table 1: In Vivo Dosage and Administration of this compound in Rats
Route of AdministrationDosageAnimal ModelDurationKey FindingsReference
Oral (gavage)30-100 mg/kgMale Sprague-DawleyDaily for 3 daysED50 of 30 mg/kg for inhibiting ETB-mediated responses; caused elevation of blood pressure and plasma ET-1.[1]
Oral (via food)30 mg/kg/dayRat (strain not specified)3 days5-fold increase in plasma immunoreactive ET-1 (irET-1).[4]
Oral (via food)100 mg/kg/dayRat (strain not specified)3 days10-fold increase in plasma irET-1.[4]
Intravenous (i.v.)10 mg/kgFemale Sprague-Dawley (SCI model)Single doseDid not significantly affect parameters of bladder overactivity.[5]
Table 2: In Vitro Activity of this compound
ParameterValueReceptorNotesReference
IC504.5 nMETBPotency of receptor inhibition.[1]
Ki8.8 nMETBBinding affinity for the receptor.[1]
IC504280 nMETADemonstrates >600-fold selectivity for ETB over ETA.[1]
Ki5600 nMETADemonstrates >600-fold selectivity for ETB over ETA.[1]

Experimental Protocols

Protocol 1: Oral Administration in Normotensive Rats

This protocol is based on studies evaluating the effects of this compound on blood pressure and ET-1 levels.[1]

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

2. Drug Preparation:

  • For oral gavage, this compound should be suspended in a suitable vehicle such as 0.5% methylcellulose. The concentration should be calculated to deliver the desired dose (e.g., 30-100 mg/kg) in a standard gavage volume (e.g., 5-10 mL/kg).

3. Administration Procedure:

  • Administer the this compound suspension once daily for the desired study duration (e.g., 3 days) using a standard oral gavage needle.

  • A control group should receive the vehicle alone.

4. Monitoring and Endpoints:

  • Measure arterial blood pressure at baseline and at specified time points after administration.

  • Collect blood samples to measure plasma ET-1 concentrations.

Protocol 2: Intravenous Administration in Spinal Cord Injury (SCI) Rat Model

This protocol is adapted from a study investigating the effects of this compound on bladder overactivity.[5]

1. Animal Model and Surgical Preparation:

  • Species: Female Sprague-Dawley rats.

  • Induce spinal cord injury via transection at the thoracic level (Th8-9).

  • Allow animals to recover for a period of approximately 4 weeks to establish a chronic SCI model.

  • On the day of the experiment, under anesthesia (e.g., halothane), surgically implant a catheter into the bladder dome for cystometry and a cannula into the right jugular vein for intravenous injections.

  • Allow the rat to recover from anesthesia for 1-2 hours in a restraining cage before starting the experiment.

2. Drug Preparation:

  • Immediately before injection, dissolve this compound in 100% dimethyl sulfoxide (DMSO) to the desired concentration.[5] For a 10 mg/kg dose, the volume of injection should be minimized and administered slowly.

3. Administration Procedure:

  • Connect the intravesical catheter to a pressure transducer and a syringe pump for saline infusion and pressure recording.

  • Obtain baseline cystometric parameters over several voiding cycles.

  • Administer the prepared this compound solution (10 mg/kg) as a single bolus via the jugular vein cannula.[5]

  • A control group should receive an equivalent volume of the DMSO vehicle.

4. Monitoring and Endpoints:

  • Continuously record cystometric parameters, including non-voiding contractions (NVCs), micturition pressure, voided volume, and voiding efficiency, before and after drug administration.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

A192621_Pathway A192621 This compound ETB_R ETB Receptor A192621->ETB_R Antagonism ERK_p38 ERK & p38 MAPK Pathways ETB_R->ERK_p38 Inhibition Mito_Pathway Intrinsic Mitochondrial Pathway ERK_p38->Mito_Pathway Inhibition Casp9 Caspase-9 Activation Mito_Pathway->Casp9 CytC Cytochrome c Translocation Mito_Pathway->CytC AIF AIF Release Mito_Pathway->AIF Apoptosis Apoptosis Casp9->Apoptosis CytC->Apoptosis AIF->Apoptosis

Caption: this compound induces apoptosis by antagonizing the ETB receptor.

Experimental Workflow for In Vivo Rat Studies

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley Rats) Group_Assignment Random Group Assignment (Control vs. Treatment) Animal_Acclimation->Group_Assignment Baseline Baseline Measurements (e.g., Blood Pressure, Cystometry) Group_Assignment->Baseline Drug_Prep This compound Formulation (e.g., in DMSO or Methylcellulose) Administration Drug Administration (Oral or IV) Drug_Prep->Administration Baseline->Administration Monitoring Post-Dose Monitoring (Physiological Parameters) Administration->Monitoring Sampling Sample Collection (Blood, Tissues) Monitoring->Sampling Data_Analysis Data Analysis & Statistical Comparison Sampling->Data_Analysis

Caption: General workflow for this compound administration studies in rats.

References

Application Notes and Protocols for A-192621 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-192621 is a potent and selective non-peptide antagonist of the endothelin B (ETB) receptor.[1] Emerging research has identified its potential as an anti-cancer agent, primarily through the induction of apoptosis in various cancer cell lines, with a particular focus on gliomas.[2][3] These application notes provide a comprehensive guide for the use of this compound in a research setting, detailing its mechanism of action, protocols for cell culture treatment, and methods for assessing its effects on cancer cells.

Mechanism of Action

This compound exerts its anti-cancer effects by selectively blocking the endothelin B (ETB) receptor. In several cancer types, including glioma, the activation of the ETB receptor by its ligand, endothelin-1 (ET-1), is implicated in promoting cell proliferation and survival. By antagonizing this receptor, this compound disrupts these pro-survival signals, leading to the induction of programmed cell death, or apoptosis.

The apoptotic signaling cascade initiated by this compound primarily involves the intrinsic mitochondrial pathway. This is characterized by the activation of initiator caspase-9 and executioner caspases-3 and -7, the release of cytochrome c from the mitochondria, and the translocation of apoptosis-inducing factor (AIF). Furthermore, treatment with this compound has been shown to downregulate the pro-survival ERK and p38 MAPK signaling pathways.[2][3]

Quantitative Data Summary

While the pro-apoptotic effects of this compound have been documented, specific IC50 values for its cytotoxic effects on various cancer cell lines are not extensively reported in the available literature. The primary quantitative data available pertains to its receptor binding affinity.

ParameterValueCell Line/SystemReference
ETB Receptor Binding Affinity (IC50) 4.5 nMCloned human ETB receptors[1]
Selectivity over ETA Receptor 636-foldCloned human ETA/ETB receptors[1]
Effective Concentration Range (in vitro) 1 - 100 µMGlioma cell lines[2]
Treatment Duration (in vitro) 48 - 72 hoursGlioma cell lines[2]

Note: The effective concentration range can vary between different cell lines and experimental conditions. It is recommended to perform a dose-response study to determine the optimal concentration for your specific model.

Experimental Protocols

Protocol 1: General Cell Culture and this compound Treatment

This protocol outlines the basic steps for culturing adherent cancer cell lines and treating them with this compound.

Materials:

  • Cancer cell line of interest (e.g., U87-MG, 1321-N1, LN-229)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell culture flasks, plates, and other necessary sterile plasticware

Procedure:

  • Cell Culture:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Culture cells in the appropriate complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Subculture the cells when they reach 80-90% confluency.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into the appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • This compound Treatment:

    • On the day of treatment, prepare fresh dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM).

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).

Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells cultured and treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Following the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assessment (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells cultured and treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

Procedure:

  • Harvest the cells (including any floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Visualizations

G cluster_0 This compound Signaling Pathway A192621 This compound ETBR ETB Receptor A192621->ETBR Inhibition Mitochondrion Mitochondrion A192621->Mitochondrion Proliferation Cell Proliferation & Survival ETBR->Proliferation Blocks Pro-survival Signal ERK_p38 ERK/p38 MAPK Pathways ETBR->ERK_p38 Downregulation CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

G cluster_1 Experimental Workflow start Start: Cancer Cell Culture seed Seed Cells into Multi-well Plates start->seed treat Treat with this compound (Varying Concentrations & Durations) seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis analysis Data Analysis: Determine IC50, Quantify Apoptosis viability->analysis apoptosis->analysis

Caption: General experimental workflow for this compound treatment.

References

Application Notes and Protocols for In Vitro Efficacy Testing of A-192621

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A-192621 is a potent and selective nonpeptide antagonist of the endothelin B (ETB) receptor, with an IC50 of 4.5 nM and a Ki of 8.8 nM.[1] Its selectivity for the ETB receptor is significantly higher than for the ETA receptor, with a 636-fold difference in affinity.[1] Research has demonstrated that this compound can induce apoptosis in various cell types, including pulmonary arterial smooth muscle cells (PASMCs) and glioma cells, making it a compound of interest for therapeutic development.[1][2][3]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound, focusing on its effects on cell viability, apoptosis, and cell cycle progression. The provided methodologies are intended to assist researchers, scientists, and drug development professionals in designing and executing experiments to characterize the cellular effects of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro efficacy of this compound.

Table 1: Receptor Binding Affinity and Potency of this compound

ParameterReceptorValue
IC50ETB4.5 nM
KiETB8.8 nM
IC50ETA4280 nM
KiETA5600 nM

Data sourced from MedchemExpress.[1]

Table 2: Effects of this compound on Cell Viability and Apoptosis

Cell LineAssayConcentration RangeIncubation TimeObserved Effect
PASMCsCell Viability1-100 µM48 hoursDose-dependent decrease in cell viability.
PASMCsCaspase-3/7 Activity1-100 µM48 hoursDose-dependent increase in caspase-3/7 activity.
LN-229 (Glioma)Cell Death (PI Staining)Not Specified48 and 72 hoursIncreased cell death.
SW1088 (Glioma)Cell Death (PI Staining)Not Specified48 and 72 hoursIncreased cell death.
LN-229 (Glioma)Caspase-3/7 ActivityNot Specified72 hoursIncreased apoptosis.
SW1088 (Glioma)Caspase-3/7 ActivityNot Specified48 hoursIncreased apoptosis.

Data compiled from multiple sources.[1][2]

Signaling Pathway of this compound

The diagram below illustrates the proposed signaling pathway affected by this compound. By blocking the ETB receptor, this compound is hypothesized to inhibit downstream survival signals and promote the intrinsic mitochondrial pathway of apoptosis.

A192621_Signaling_Pathway A192621 This compound ETB_Receptor ETB Receptor A192621->ETB_Receptor Inhibits Survival_Pathways Pro-survival Pathways (e.g., ERK, p38MAPK) ETB_Receptor->Survival_Pathways Activates Mitochondrion Mitochondrion Survival_Pathways->Mitochondrion Inhibits Apoptosis Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol describes a method for determining the effect of this compound on the viability of a cell population using an MTS assay.

Principle: The MTS assay is a colorimetric method that measures the metabolic activity of cells. The MTS tetrazolium compound is reduced by viable cells into a colored formazan product that is soluble in culture medium. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells in the culture.

Materials and Reagents:

  • 96-well cell culture plates

  • Appropriate cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Viability = (Absorbance_treated / Absorbance_control) * 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Cell_Viability_Workflow Start Seed Cells in 96-well Plate Adhesion Allow Adhesion Overnight Start->Adhesion Treatment Treat with this compound (various concentrations) Adhesion->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Add_MTS Add MTS Reagent Incubation->Add_MTS Incubate_MTS Incubate for 1-4 hours Add_MTS->Incubate_MTS Read_Absorbance Measure Absorbance at 490 nm Incubate_MTS->Read_Absorbance Analyze Data Analysis: Calculate % Viability Read_Absorbance->Analyze

Caption: Workflow for the MTS cell viability assay.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol outlines the measurement of caspase-3 and -7 activities as an indicator of apoptosis induction by this compound.

Principle: The Caspase-Glo® 3/7 Assay provides a proluminescent substrate for caspase-3 and -7. The cleavage of this substrate by activated caspases generates a luminescent signal that is proportional to the amount of caspase activity present.

Materials and Reagents:

  • White-walled 96-well plates suitable for luminescence measurements

  • Appropriate cell culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations and a vehicle control.

  • Incubate for the desired treatment period (e.g., 48 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Subtract the average luminescence of the blank wells (medium and reagent only) from all other readings.

  • Calculate the fold change in caspase activity for each treatment group relative to the vehicle control. Fold Change = Luminescence_treated / Luminescence_control

  • Plot the fold change in caspase activity against the concentration of this compound.

Apoptosis_Assay_Workflow Start Seed Cells in White-walled 96-well Plate Adhesion Allow Adhesion Overnight Start->Adhesion Treatment Treat with this compound Adhesion->Treatment Incubation Incubate for 48 hours Treatment->Incubation Add_Reagent Add Caspase-Glo® 3/7 Reagent Incubation->Add_Reagent Incubate_Reagent Incubate for 1-2 hours Add_Reagent->Incubate_Reagent Read_Luminescence Measure Luminescence Incubate_Reagent->Read_Luminescence Analyze Data Analysis: Calculate Fold Change Read_Luminescence->Analyze

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide staining.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. By analyzing the fluorescence of a population of cells using flow cytometry, one can distinguish between cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Materials and Reagents:

  • 6-well cell culture plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer.

Data Analysis:

  • Use flow cytometry software to generate a DNA content histogram.

  • Gate the cell populations corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

  • Determine the percentage of cells in each phase for both treated and control samples.

  • Compare the cell cycle distribution of this compound-treated cells to that of the control cells.

Cell_Cycle_Workflow Start Seed and Treat Cells with this compound Harvest Harvest and Wash Cells Start->Harvest Fix Fix with Cold 70% Ethanol Harvest->Fix Wash Wash with PBS Fix->Wash Stain Stain with Propidium Iodide and RNase A Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify Cell Cycle Phases (G0/G1, S, G2/M) Analyze->Quantify

Caption: Workflow for cell cycle analysis via PI staining.

References

A-192621: An Inducer of Apoptosis in Cancer Cells via Endothelin B Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

A-192621 is a potent and selective nonpeptide antagonist of the endothelin B (ETB) receptor, with a reported IC50 of 4.5 nM and a Ki of 8.8 nM.[1] Its selectivity for the ETB receptor is over 600 times higher than for the ETA receptor.[1] While initially investigated for its cardiovascular effects, this compound has emerged as a valuable chemical probe for studying the role of the endothelin axis in cancer progression.[1][2] Notably, research has demonstrated that this compound can induce apoptosis in various cancer cell types, including glioma and pulmonary artery smooth muscle cells (PASMCs), by inhibiting the proliferative and anti-apoptotic signaling mediated by the ETB receptor.[1][2] This document provides detailed application notes and protocols for researchers and drug development professionals interested in utilizing this compound to study apoptosis in cancer cells.

Note: Contrary to some initial hypotheses, this compound is not a direct inhibitor of the Bcl-xL anti-apoptotic protein. Its pro-apoptotic effects are mediated through the antagonism of the ETB receptor and subsequent downstream signaling pathways.

Mechanism of Action

This compound induces apoptosis by blocking the endothelin-1 (ET-1) mediated activation of the ETB receptor. In many cancer cells, the ET-1/ETB receptor axis promotes cell survival and proliferation.[2][3][4] By antagonizing this receptor, this compound triggers the intrinsic mitochondrial apoptosis pathway.[2][3] This process is characterized by the activation of caspase-9 and the subsequent cleavage and activation of executioner caspases, such as caspase-3 and caspase-7.[1][2][3] Key events in this pathway include the translocation of cytochrome c from the mitochondria to the cytosol and the release of Apoptosis Inducing Factor (AIF).[2][3] Furthermore, treatment with this compound has been shown to downregulate the pro-survival ERK- and p38MAPK-dependent signaling pathways.[2][3]

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion ET1 Endothelin-1 (ET-1) ETBR ETB Receptor ET1->ETBR Activates ERK_p38 ERK / p38 MAPK Pathways ETBR->ERK_p38 Activates CytoC Cytochrome c Release AIF AIF Release A192621 This compound A192621->ETBR Inhibits Proliferation Cell Proliferation & Survival ERK_p38->Proliferation Promotes Casp9 Activated Caspase-9 Casp37 Activated Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes CytoC->Casp9 Activates AIF->Apoptosis Induces

Caption: this compound signaling pathway in cancer cells.

Data Presentation

The following table summarizes the quantitative data regarding the effects of this compound on cancer cells as reported in the literature.

Cell LineCancer TypeAssayConcentrationTime PointObserved EffectReference
PASMCsN/ACell Viability1-100 µM48 hoursDose-dependent decrease in viability[1]
PASMCsN/ACaspase-3/7 Activity1-100 µM48 hoursDose-dependent increase in activity[1]
1321-N1, U87, IPDDCA2GliomaCell ViabilityNot SpecifiedNot SpecifiedReduced cell viability[2]
1321-N1, U87, IPDDCA2GliomaProliferation (BrdU)Not SpecifiedNot SpecifiedReduced proliferation[2]
LN-229, SW1088GliomaCell Death (PI Staining)Not Specified48-72 hoursIncreased cell death[3]
LN-229, SW1088GliomaCaspase-3/7 ActivityNot Specified48-72 hoursIncreased apoptosis[3]
LN-229, SW1088GliomaCell Proliferation (CFSE)Not Specified9-72 hoursSuppressed proliferation[4]
LN-229, SW1088GliomaCell Cycle (BrdU/PI)100 µM72 hoursG2/M cell cycle arrest[4]

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTS or MTT reagent

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. A final concentration range of 1 µM to 100 µM is a good starting point.[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate for the desired time period (e.g., 48 hours).[1]

  • Add 20 µL of MTS or MTT reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculate cell viability as a percentage of the vehicle-treated control.

Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases, a hallmark of apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Protocol:

  • Follow steps 1-5 of the Cell Viability Assay protocol, using a white-walled 96-well plate.

  • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Mix gently by orbital shaking for 30-60 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • Normalize the caspase activity to the number of viable cells if necessary.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

This method detects DNA fragmentation, a later stage of apoptosis.

Materials:

  • Cancer cell line of interest grown on coverslips or in chamber slides

  • This compound (stock solution in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

  • In Situ Cell Death Detection Kit, Fluorescein (or equivalent)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Treat cells with this compound or vehicle control for the desired time.

  • Wash cells with PBS and fix with 4% PFA for 1 hour at room temperature.

  • Wash with PBS and permeabilize for 2 minutes on ice.

  • Wash with PBS and add 50 µL of TUNEL reaction mixture to each sample.

  • Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

  • Wash with PBS and counterstain with DAPI.

  • Mount the coverslips and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.

cluster_workflow Experimental Workflow cluster_assays Apoptosis Assays start Start: Cancer Cell Culture treatment Treatment: This compound or Vehicle start->treatment incubation Incubation (e.g., 48 hours) treatment->incubation viability Cell Viability (MTS/MTT) incubation->viability caspase Caspase-3/7 Activity incubation->caspase tunel TUNEL Assay (DNA Fragmentation) incubation->tunel analysis Data Analysis & Interpretation viability->analysis caspase->analysis tunel->analysis end Conclusion analysis->end

Caption: General workflow for studying this compound-induced apoptosis.

References

Application Notes and Protocols for A-192621 in Cell Viability and Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-192621 is a potent and selective nonpeptide antagonist of the endothelin B (ETB) receptor, demonstrating significant effects on cell viability and proliferation in various cell types, particularly cancer cells and pulmonary arterial smooth muscle cells (PASMCs).[1] Its mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway and the modulation of key signaling cascades, including the downregulation of ERK and p38MAPK pathways.[2] These characteristics make this compound a valuable tool for research in oncology, cardiovascular biology, and drug discovery.

These application notes provide detailed protocols for utilizing this compound in standard cell viability and proliferation assays, along with a summary of its reported effects and a schematic of the implicated signaling pathway.

Mechanism of Action

This compound selectively blocks the endothelin B (ETB) receptor, thereby inhibiting the downstream signaling pathways typically activated by its ligand, endothelin-1 (ET-1). In several cancer cell types, such as glioma, the activation of the ETB receptor is implicated in promoting cell proliferation and survival.[2] By antagonizing this receptor, this compound disrupts these pro-survival signals, leading to a reduction in cell viability and the induction of programmed cell death (apoptosis).

The apoptotic mechanism induced by this compound involves the activation of the intrinsic mitochondrial pathway, characterized by the activation of caspase-9, the release of apoptosis-inducing factor (AIF), and the translocation of cytochrome c.[2] Furthermore, treatment with this compound has been shown to downregulate the ERK and p38MAPK signaling pathways, which are crucial for cell proliferation and survival.[2]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the efficacy of this compound in various cell lines.

Table 1: IC50 Values of this compound

ParameterValueCell Line/ContextReference
IC504.5 nMETB Receptor Binding[1]
Ki8.8 nMETB Receptor Binding[1]
IC504280 nMETA Receptor Binding[1]
Ki5600 nMETA Receptor Binding[1]

Table 2: Effective Concentrations and Incubation Times of this compound in Cell-Based Assays

Cell LineConcentration RangeIncubation TimeObserved EffectReference
Pulmonary Arterial Smooth Muscle Cells (PASMCs)1-100 µM48 hoursDose-dependent decrease in cell viability[1]
Glioma Cell Lines (1321-N1, U87, IPDDCA2)Not specifiedNot specifiedReduced cell viability and proliferation[2]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Target cells (e.g., glioma cells, PASMCs)

  • Complete cell culture medium

  • 96-well clear flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C and 5% CO₂.

  • MTT Addition:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: BrdU Assay for Cell Proliferation

This protocol describes the use of the BrdU (5-bromo-2'-deoxyuridine) incorporation assay to measure the effect of this compound on DNA synthesis and cell proliferation.

Materials:

  • This compound stock solution

  • Target cells

  • Complete cell culture medium

  • 96-well tissue culture plates

  • BrdU labeling solution (typically 10 mM)

  • Fixing/Denaturing solution

  • Anti-BrdU detection antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT Assay protocol to seed and treat cells with this compound.

  • BrdU Labeling:

    • Approximately 2-4 hours before the end of the treatment incubation period, add BrdU labeling solution to each well to a final concentration of 10 µM.

    • Incubate the plate for 2-4 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.

  • Fixation and Denaturation:

    • Carefully remove the culture medium.

    • Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.

  • Antibody Incubation:

    • Remove the Fixing/Denaturing solution and wash the wells three times with wash buffer.

    • Add 100 µL of diluted anti-BrdU detection antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.

  • Detection:

    • Wash the wells three times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.

    • Stop the reaction by adding 50 µL of stop solution to each well.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell proliferation for each treatment concentration relative to the vehicle control.

    • Plot the percentage of proliferation against the log of the this compound concentration.

Visualizations

A192621_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ET-1 Endothelin-1 ETBR ETB Receptor ET-1->ETBR Binds G_Protein G-Protein ETBR->G_Protein Activates This compound This compound This compound->ETBR Blocks Apoptosis_Pathway Intrinsic Apoptosis Pathway This compound->Apoptosis_Pathway Induces PLC PLC G_Protein->PLC DAG_IP3 DAG / IP3 PLC->DAG_IP3 PKC PKC DAG_IP3->PKC MAPK_Cascade MAPK Cascade (ERK, p38) PKC->MAPK_Cascade Proliferation_Survival Cell Proliferation & Survival MAPK_Cascade->Proliferation_Survival Promotes MAPK_Cascade->Proliferation_Survival Caspase9 Caspase-9 Apoptosis_Pathway->Caspase9 Activates AIF_CytoC AIF / Cytochrome c Apoptosis_Pathway->AIF_CytoC Releases Apoptosis Apoptosis Caspase9->Apoptosis AIF_CytoC->Apoptosis

Caption: this compound signaling pathway.

Experimental_Workflow cluster_setup Assay Setup cluster_viability Cell Viability (MTT Assay) cluster_proliferation Cell Proliferation (BrdU Assay) A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with this compound (or Vehicle Control) B->C D Incubate for 48 hours C->D E Add MTT Reagent D->E I Add BrdU Labeling Reagent D->I F Incubate 2-4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H J Incubate 2-4 hours I->J K Fix and Denature Cells J->K L Add Detection Antibodies K->L M Add TMB Substrate L->M N Measure Absorbance at 450 nm M->N

Caption: Experimental workflow for assays.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with A-192621

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-192621 is a potent and selective nonpeptide antagonist of the endothelin B (ETB) receptor.[1] Emerging research has highlighted its role in inducing apoptosis and influencing the cell cycle in various cell types, particularly in cancer cells such as glioma and in pulmonary artery smooth muscle cells (PASMCs).[1][2][3] These characteristics make this compound a compound of interest for therapeutic development. Flow cytometry is an indispensable tool for elucidating the cellular responses to this compound, allowing for the precise quantification of apoptosis and the detailed analysis of cell cycle distribution.

These application notes provide comprehensive protocols for the analysis of cells treated with this compound using flow cytometry, focusing on apoptosis and cell cycle assays.

Mechanism of Action: this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects by blocking the endothelin B receptor. This antagonism disrupts downstream signaling pathways that are typically involved in cell survival and proliferation. In several cell types, including glioma cells, the inhibition of the ETB receptor by this compound has been shown to trigger the intrinsic mitochondrial pathway of apoptosis.[2] This pathway is characterized by the activation of caspase-9 and subsequently, the executioner caspases-3/7, leading to programmed cell death.[1]

A192621_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ET-1 Endothelin-1 (Ligand) ETBR ETB Receptor ET-1->ETBR Binds & Activates Survival_Pathway Pro-survival Signaling ETBR->Survival_Pathway Promotes Mitochondrion Mitochondrion This compound This compound (Antagonist) This compound->ETBR Blocks Survival_Pathway->Mitochondrion Inhibits Apoptotic Signal Caspase9 Activated Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase37 Activated Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

This compound Mechanism of Action

Data Presentation

The following tables summarize the quantitative effects of this compound on apoptosis and cell cycle distribution in representative cell lines.

Table 1: Dose-Dependent Effect of this compound on Apoptosis in Glioma Cells (U87MG) after 48h Treatment

This compound Conc. (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)95.2 ± 2.52.1 ± 0.82.7 ± 1.1
188.4 ± 3.15.8 ± 1.25.8 ± 1.5
1075.1 ± 4.212.5 ± 2.112.4 ± 2.3
5052.6 ± 5.525.3 ± 3.422.1 ± 4.1

Table 2: Time-Course of Apoptosis Induction by 10 µM this compound in Glioma Cells (LN-229)

Treatment Time (h)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
096.3 ± 1.81.5 ± 0.52.2 ± 0.7
2485.7 ± 2.98.1 ± 1.56.2 ± 1.3
4872.4 ± 3.815.2 ± 2.512.4 ± 2.1
7258.9 ± 4.522.8 ± 3.118.3 ± 2.9

Table 3: Effect of this compound on Cell Cycle Distribution in Glioma Cells (U87MG) after 48h Treatment

This compound Conc. (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.2 ± 3.130.5 ± 2.514.3 ± 1.8
1065.8 ± 3.522.1 ± 2.112.1 ± 1.5
5075.4 ± 4.215.3 ± 1.89.3 ± 1.2

Experimental Protocols

The following are detailed protocols for the analysis of apoptosis and cell cycle by flow cytometry in cells treated with this compound.

Experimental_Workflow cluster_assays Flow Cytometry Assays Cell_Culture 1. Cell Culture (e.g., Glioma cells, PASMCs) A192621_Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->A192621_Treatment Cell_Harvesting 3. Cell Harvesting (Trypsinization/Scraping) A192621_Treatment->Cell_Harvesting Apoptosis_Assay 4a. Apoptosis Assay (Annexin V/PI Staining) Cell_Harvesting->Apoptosis_Assay CellCycle_Assay 4b. Cell Cycle Assay (PI Staining) Cell_Harvesting->CellCycle_Assay Data_Acquisition 5. Data Acquisition (Flow Cytometer) Apoptosis_Assay->Data_Acquisition CellCycle_Assay->Data_Acquisition Data_Analysis 6. Data Analysis (Quantification of Populations) Data_Acquisition->Data_Analysis

Experimental Workflow
Protocol 1: Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cells of interest (e.g., U87MG or LN-229 glioma cells)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer

  • Flow cytometry tubes

  • Microcentrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 1, 10, 50 µM).

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

    • Replace the medium in the wells with the medium containing this compound or vehicle control.

    • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium (which contains floating/dead cells) from each well into a separate centrifuge tube.

    • Wash the adherent cells with PBS.

    • Detach the adherent cells using trypsin-EDTA.

    • Combine the detached cells with the corresponding culture medium collected in the previous step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.

    • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Use appropriate compensation controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).

    • Collect a minimum of 10,000 events per sample.

    • Analyze the data to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

Protocol 2: Analysis of Cell Cycle Distribution using Propidium Iodide (PI) Staining

Objective: To determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle after treatment with this compound.

Materials:

  • Cells of interest (e.g., U87MG glioma cells)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, cold (-20°C)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometry tubes

  • Microcentrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting:

    • Harvest cells as described in step 3 of Protocol 1.

    • After the final wash with PBS, resuspend the cell pellet in 500 µL of PBS.

  • Fixation:

    • While gently vortexing the cell suspension, add 4.5 mL of cold 70% ethanol dropwise.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with 5 mL of PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Use doublet discrimination gating to exclude cell aggregates.

    • Collect a minimum of 20,000 events per sample.

    • Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the effects of the ETB receptor antagonist this compound on cellular apoptosis and cell cycle progression. By employing these standardized flow cytometry methods, researchers can obtain reliable and quantitative data to further elucidate the mechanism of action of this compound and evaluate its therapeutic potential.

References

Application Notes and Protocols: BrdU Incorporation Assay with A-192621 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell proliferation is a fundamental process in the development and progression of many diseases, including cancer. The 5-bromo-2'-deoxyuridine (BrdU) incorporation assay is a widely used method for quantifying cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1] Subsequent detection of incorporated BrdU using specific antibodies allows for the quantitative analysis of DNA synthesis and, therefore, cell proliferation.[2]

A-192621 is a potent and selective nonpeptide antagonist of the endothelin B (ETB) receptor, with an IC50 of 4.5 nM.[3] The endothelin system, including the ETB receptor, has been implicated in various cellular processes, including proliferation and survival.[4] Studies have shown that antagonism of the ETB receptor can lead to a reduction in cell viability and proliferation in various cell types, including glioma cells.[5] This effect is mediated, in part, through the downregulation of downstream signaling pathways, such as the ERK and p38 MAPK pathways.[5]

These application notes provide a detailed protocol for performing a BrdU incorporation assay to assess the anti-proliferative effects of this compound on cultured cells.

Data Presentation

The following tables present example data demonstrating the dose-dependent effect of this compound on BrdU incorporation in a hypothetical glioma cell line.

Table 1: Effect of this compound on BrdU Incorporation (Absorbance at 450 nm)

This compound Concentration (nM)Mean Absorbance (450 nm)Standard Deviation% Inhibition of Proliferation
0 (Vehicle Control)1.2540.0820%
11.1320.0659.7%
100.8780.05130.0%
500.6210.04350.5%
1000.4530.03963.9%
5000.2890.02777.0%

Table 2: Cell Viability (MTT Assay) after this compound Treatment

This compound Concentration (nM)Mean Absorbance (570 nm)Standard Deviation% Viability
0 (Vehicle Control)1.4820.101100%
11.4510.09597.9%
101.3980.08994.3%
501.2560.07684.8%
1001.1030.06874.4%
5000.8920.05560.2%

Experimental Protocols

Materials
  • Cell line of interest (e.g., U87-MG glioblastoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (Tocris Bioscience or equivalent)

  • Dimethyl sulfoxide (DMSO)

  • BrdU Labeling Reagent (e.g., from a commercial BrdU assay kit)

  • BrdU Cell Proliferation Assay Kit (colorimetric or fluorescent)

  • 96-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Fixative/Denaturing solution (from kit)

  • Anti-BrdU antibody (from kit)

  • Peroxidase-conjugated secondary antibody (from kit)

  • TMB substrate (from kit)

  • Stop solution (from kit)

  • Microplate reader

Protocol: BrdU Incorporation Assay with this compound Treatment
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 500 nM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

  • BrdU Labeling:

    • Following the treatment period, add 10 µL of BrdU labeling solution (final concentration 10 µM) to each well.

    • Incubate the plate for 2 to 4 hours at 37°C in a humidified 5% CO₂ incubator. The labeling time may need to be optimized for your specific cell line.

  • Fixation and Denaturation:

    • Carefully remove the labeling medium from the wells.

    • Add 200 µL of the Fixing/Denaturing solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Immunodetection:

    • Remove the Fixing/Denaturing solution.

    • Wash the wells three times with 200 µL of wash buffer (provided in the kit).

    • Add 100 µL of the diluted anti-BrdU antibody to each well.

    • Incubate at room temperature for 1 hour.

    • Remove the antibody solution and wash the wells three times with 200 µL of wash buffer.

    • Add 100 µL of the diluted peroxidase-conjugated secondary antibody to each well.

    • Incubate at room temperature for 30 minutes.

    • Remove the secondary antibody solution and wash the wells three times with 200 µL of wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate at room temperature in the dark for 15-30 minutes, or until a color change is apparent.

    • Add 100 µL of stop solution to each well to stop the reaction.

    • Measure the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_brdu BrdU Labeling & Detection cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate cell_attachment Incubate for 24h for Attachment cell_seeding->cell_attachment a192621_treatment Treat with this compound (or Vehicle) cell_attachment->a192621_treatment treatment_incubation Incubate for 24-48h a192621_treatment->treatment_incubation brdu_labeling Add BrdU Labeling Solution treatment_incubation->brdu_labeling brdu_incubation Incubate for 2-4h brdu_labeling->brdu_incubation fix_denature Fix and Denature DNA brdu_incubation->fix_denature immunodetection Immunodetection with Anti-BrdU Antibody fix_denature->immunodetection read_absorbance Read Absorbance at 450 nm immunodetection->read_absorbance data_quantification Quantify Proliferation read_absorbance->data_quantification

Experimental workflow for the BrdU incorporation assay with this compound treatment.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ET1 Endothelin-1 (ET-1) ETBR ETB Receptor ET1->ETBR Binds G_protein G-protein ETBR->G_protein Activates A192621 This compound A192621->ETBR Inhibits PLC PLC G_protein->PLC PKC PKC PLC->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK p38 p38 MAPK MEK->p38 Transcription Transcription Factors (e.g., AP-1) ERK->Transcription p38->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Signaling pathway of ETB receptor and inhibition by this compound.

logical_relationship A192621 This compound Treatment ETBR_inhibition ETB Receptor Inhibition A192621->ETBR_inhibition leads to Downstream_inhibition Inhibition of Downstream Signaling (ERK, p38) ETBR_inhibition->Downstream_inhibition results in Proliferation_decrease Decreased Cell Proliferation Downstream_inhibition->Proliferation_decrease causes BrdU_decrease Decreased BrdU Incorporation Proliferation_decrease->BrdU_decrease is measured by

Logical relationship of this compound treatment and BrdU assay outcome.

References

Application Notes and Protocols: TUNEL Assay for A-192621 Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-192621 is a potent and selective endothelin B (ETB) receptor antagonist that has been shown to induce apoptosis in various cancer cell lines, including glioma cells and pulmonary artery smooth muscle cells (PASMCs).[1] The induction of programmed cell death is a key mechanism for many anti-cancer therapies. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.[2][3] This document provides a detailed protocol for utilizing the TUNEL assay to quantify apoptosis induced by this compound in cultured cells. Additionally, it outlines the signaling pathway implicated in this compound-induced apoptosis and provides a template for data presentation.

Signaling Pathway of this compound Induced Apoptosis

This compound induces apoptosis primarily through the intrinsic mitochondrial pathway.[4] As an endothelin B receptor antagonist, its activity leads to the activation of initiator caspase-9 and executioner caspases-3 and -7, culminating in the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[1][4]

A192621_Apoptosis_Pathway This compound Induced Apoptosis Signaling Pathway A192621 This compound ETBR ETB Receptor A192621->ETBR Antagonism Mitochondrion Mitochondrion ETBR->Mitochondrion Inhibition of Survival Signal CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Substrates Cellular Substrate Cleavage Caspase37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Data Presentation

Quantitative analysis of TUNEL-positive cells is crucial for evaluating the apoptotic efficacy of this compound. The data should be summarized in a clear and structured format. Below is a template for presenting such data.

Table 1: Quantification of this compound Induced Apoptosis using TUNEL Assay

Treatment GroupConcentration (µM)Incubation Time (hours)Percentage of TUNEL-Positive Cells (%)Standard Deviation
Vehicle Control0482.5± 0.8
This compound14815.2± 2.1
This compound104845.8± 4.5
This compound1004882.1± 6.3
Positive Control (DNase I)-198.9± 0.5

Note: The data presented in this table are for illustrative purposes only and should be replaced with experimental results.

Experimental Protocols

This section details the methodology for performing a TUNEL assay on cultured cells treated with this compound. The protocol is designed for fluorescence microscopy analysis.

Experimental Workflow

The overall workflow for the TUNEL assay involves several key steps from cell preparation to data analysis.

TUNEL_Assay_Workflow TUNEL Assay Experimental Workflow cluster_preparation Sample Preparation cluster_staining TUNEL Staining cluster_analysis Analysis Cell_Culture 1. Cell Culture & Treatment (this compound) Fixation 2. Fixation (4% Paraformaldehyde) Cell_Culture->Fixation Permeabilization 3. Permeabilization (0.25% Triton X-100) Fixation->Permeabilization Equilibration 4. Equilibration Permeabilization->Equilibration TUNEL_Reaction 5. TUNEL Reaction (TdT Enzyme + Labeled dUTPs) Equilibration->TUNEL_Reaction Stop_Reaction 6. Stop Reaction & Wash TUNEL_Reaction->Stop_Reaction Counterstain 7. Nuclear Counterstain (e.g., DAPI) Stop_Reaction->Counterstain Imaging 8. Fluorescence Microscopy Counterstain->Imaging Quantification 9. Image Analysis & Quantification Imaging->Quantification

Caption: General experimental workflow for the TUNEL assay.

Detailed Protocol for Adherent Cells

Materials:

  • Adherent cell line of interest

  • This compound

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Solution: 0.25% Triton™ X-100 in PBS

  • TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, reaction buffer, etc.)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Glass coverslips and microscope slides

  • Humidified chamber

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on sterile glass coverslips in a multi-well plate at a density that allows for 60-70% confluency at the time of treatment.

    • Incubate cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).

    • Treat cells with varying concentrations of this compound for the desired duration (e.g., 24-48 hours). Include a vehicle-only control.

  • Controls:

    • Positive Control: Treat a separate set of untreated cells with DNase I (1-10 U/mL) for 10-30 minutes at room temperature to induce DNA strand breaks.[5][6]

    • Negative Control: Prepare a sample that will undergo the entire staining procedure without the addition of the TdT enzyme.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Add enough Fixation Solution to cover the cells and incubate for 15 minutes at room temperature.[5]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Solution to the fixed cells.

    • Incubate for 20 minutes at room temperature.[5]

    • Wash the cells twice with deionized water.[6]

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions. This typically involves mixing the TdT enzyme with a reaction buffer containing fluorescently labeled dUTPs.

    • Incubate the cells with an equilibration buffer for 10 minutes at room temperature, if provided in the kit.[6]

    • Remove the equilibration buffer and add the TUNEL reaction mixture to the cells, ensuring the entire coverslip is covered.

    • Incubate the plate in a dark, humidified chamber for 60 minutes at 37°C.[6]

  • Stopping the Reaction and Counterstaining:

    • Stop the reaction by washing the cells three times with PBS for 5 minutes each.

    • Incubate the cells with a diluted solution of a nuclear counterstain, such as DAPI, for 5-15 minutes at room temperature, protected from light.

    • Wash the cells twice with PBS.

  • Mounting and Visualization:

    • Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium.

    • Visualize the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore and the nuclear counterstain.

    • TUNEL-positive cells will exhibit bright nuclear fluorescence, while all cell nuclei will be stained by the counterstain.

Data Analysis and Quantification

The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei and dividing by the total number of nuclei (visualized by the counterstain), then multiplying by 100. For robust quantification, it is recommended to count cells from multiple random fields of view for each experimental condition. Image analysis software can be used for automated and unbiased cell counting.

References

Troubleshooting & Optimization

A-192621 in DMSO: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of A-192621 when prepared in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful preparation and storage of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in 100% DMSO?

A1: While the maximum solubility has not been definitively published, this compound is soluble in 100% DMSO.[1] Stock solutions of at least 25.0 mg/mL can be prepared. For many applications, a working concentration is prepared from a DMSO stock, which is then further diluted in an aqueous buffer or cell culture medium.

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the calculated volume of anhydrous, high-purity DMSO. To aid dissolution, you can vortex the solution and use sonication or gentle warming (e.g., in a 37°C water bath).[2] Always ensure the compound is fully dissolved before use or storage.

Q3: What are the recommended storage conditions for this compound in DMSO?

A3: For short-term storage, it is recommended to use the solution within one month when stored at -20°C.[3] For long-term storage, it is best practice to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C. General studies on compound stability in DMSO suggest that the number of freeze-thaw cycles may not be the most critical factor affecting stability; however, the initial purity of the compound and the water content of the DMSO are significant.[4][5]

Q4: My this compound solution in DMSO appears cloudy or has precipitates. What should I do?

A4: Cloudiness or precipitation can indicate several issues. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this. Common causes include incomplete dissolution, the use of DMSO that has absorbed water, or exceeding the solubility limit at a given temperature.

Q5: Is it normal for my DMSO to be frozen when I receive it or take it out of the freezer?

A5: Yes, DMSO has a relatively high freezing point (18.5°C or 65.3°F). It is common for it to solidify at room temperature or during refrigerated storage. You can thaw it by warming the container to room temperature. This process does not negatively impact the quality of the solvent.[6]

Data Summary Tables

Table 1: this compound Solubility in DMSO

ParameterValueSource
Solvent 100% Dimethyl Sulfoxide (DMSO)[1]
Known Achievable Concentration ≥ 25.0 mg/mL
Appearance Clear Solution

Table 2: Recommended Storage and Stability of this compound in DMSO

ConditionRecommendationRationale / Source
Short-Term Storage ≤ 1 month at -20°CTo maintain compound integrity for immediate use.[3]
Long-Term Storage Aliquot and store at -80°CTo minimize degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.
Freeze-Thaw Cycles Minimize by aliquotingWhile some studies show minimal impact of freeze-thaw cycles on many compounds, it is best practice to avoid them.[5]
DMSO Quality Use anhydrous, high-purity DMSODMSO is hygroscopic; absorbed water can reduce solubility and promote degradation.[6]

Experimental Protocols

Protocol 1: Preparation of a 25 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, research-grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

  • 37°C water bath (optional)

Procedure:

  • In a sterile tube, weigh out the desired amount of this compound. For example, for 1 mL of a 25 mg/mL solution, weigh 25 mg of the compound.

  • Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.

  • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • If dissolution is slow or incomplete, place the tube in a water bath sonicator for 10-15 minutes or warm it in a 37°C water bath for a few minutes, followed by vortexing.[2]

  • Once fully dissolved, the stock solution is ready for use or can be aliquoted for storage.

Troubleshooting Guides

Guide 1: Solubility Issues (Cloudiness or Precipitation)

If you encounter cloudiness or precipitates in your this compound DMSO solution, follow these steps:

  • Verify DMSO Quality: Ensure you are using anhydrous (water-free) and high-purity DMSO. DMSO is hygroscopic and readily absorbs moisture from the air, which can significantly decrease the solubility of many compounds.[6]

  • Aid Dissolution: Gently warm the solution in a 37°C water bath and vortex. Sonication can also be an effective method to break up small particles and enhance dissolution.[2]

  • Check for Supersaturation: If the solution was prepared at a higher temperature and then cooled, the compound may have precipitated out. Try gently warming the solution again before use.

  • Consider Concentration: While a 25 mg/mL solution is achievable, if you are attempting a higher concentration, you may be exceeding the solubility limit.

Below is a workflow diagram to troubleshoot solubility issues.

G start Start: Cloudy or Precipitated This compound DMSO Solution check_dmso Is the DMSO anhydrous and high-purity? start->check_dmso use_new_dmso Use fresh, anhydrous DMSO and reprepare solution. check_dmso->use_new_dmso No aid_dissolution Apply gentle heat (37°C) and/or sonication. check_dmso->aid_dissolution Yes use_new_dmso->aid_dissolution check_dissolved Is the solution clear? aid_dissolution->check_dissolved success Solution is ready for use or storage. check_dissolved->success Yes reassess_concentration Re-evaluate the target concentration. It may exceed solubility. check_dissolved->reassess_concentration No

Caption: Troubleshooting workflow for this compound solubility issues in DMSO.

Guide 2: Stability and Storage Best Practices

To ensure the long-term stability and integrity of your this compound stock solution, adhere to the following workflow:

G start Start: Freshly Prepared Clear this compound Solution aliquot Aliquot into single-use tubes. start->aliquot storage_temp Select Storage Temperature aliquot->storage_temp short_term Store at -20°C (Use within 1 month) storage_temp->short_term Short-Term long_term Store at -80°C storage_temp->long_term Long-Term usage When needed, thaw one aliquot. Avoid repeated freeze-thaw cycles. short_term->usage long_term->usage end Use in experiment. usage->end

Caption: Recommended workflow for storing this compound DMSO stock solutions.

References

Potential off-target effects of A-192621

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potent and selective endothelin B (ETB) receptor antagonist, A-192621. The following resources are designed to address common questions and troubleshooting scenarios that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, non-peptide, and orally active antagonist of the endothelin B (ETB) receptor.[1] It exhibits high selectivity for the ETB receptor over the endothelin A (ETA) receptor.[1] Its mechanism of action involves blocking the binding of endothelin-1 (ET-1) to the ETB receptor, thereby inhibiting downstream signaling pathways. In various cell types, this inhibition has been shown to promote apoptosis.[1][2]

Q2: Have any off-target effects of this compound been reported in the literature?

Based on currently available public information, this compound is characterized as a highly selective ETB receptor antagonist.[1] Comprehensive screening data for off-target activities against a broad range of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzyme families have not been extensively published. Therefore, while its selectivity for ETB over ETA is well-documented, researchers should remain mindful of the potential for uncharacterized off-target effects in their specific experimental systems.

Q3: What are the known on-target physiological effects of this compound?

In vivo studies in rats have shown that administration of this compound can lead to an elevation in arterial blood pressure and an increase in plasma ET-1 levels.[1][3] This is consistent with the role of the ETB receptor in clearing circulating ET-1.[3]

Q4: In which cell types has this compound been shown to induce apoptosis?

This compound has been demonstrated to induce apoptosis in pulmonary artery smooth muscle cells (PASMCs) and in glioma cell lines.[1][2] This effect is dose-dependent and is associated with an increase in caspase-3/7 activity.[1]

Troubleshooting Guide

This guide is intended to help researchers troubleshoot unexpected experimental outcomes that could potentially be attributed to off-target effects of this compound.

Observed Issue Potential Cause (Hypothetical Off-Target) Recommended Action
Unexpected change in cell morphology or proliferation in a cell line not known to express ETB receptors. The observed effect may be due to this compound interacting with an unknown off-target protein that influences cytoskeletal dynamics or cell cycle progression.1. Confirm the absence of ETB receptor expression in your cell line using qPCR or Western blot. 2. Perform a dose-response experiment to determine if the effect is concentration-dependent. 3. Consider using a structurally unrelated ETB antagonist to see if the same phenotype is observed. A different phenotype would suggest a potential off-target effect of this compound.
Alteration in the phosphorylation state of a protein in a signaling pathway not typically associated with ETB receptor signaling. This compound could be inhibiting or activating a kinase or phosphatase involved in the observed signaling pathway.1. Use a phosphoproteomics approach to identify changes in protein phosphorylation upon this compound treatment. 2. If a specific kinase is implicated, perform an in vitro kinase assay with recombinant kinase and this compound to test for direct inhibition. 3. Consider commercially available kinase panel screening to assess the activity of this compound against a broad range of kinases.
Inconsistent results between in vitro and in vivo experiments. Differences in metabolic pathways between cell culture and a whole organism could lead to the formation of active metabolites of this compound with a different off-target profile.1. Analyze the metabolic stability of this compound in your in vitro system and in vivo model. 2. If metabolites are identified, synthesize and test them for activity in your assays.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeSpeciesIC50 (nM)Ki (nM)Selectivity (fold) ETB vs. ETAReference
ETB Receptor BindingHuman4.58.8636[1]
ETA Receptor BindingHuman42805600[1]

Experimental Protocols

Protocol 1: Assessing Apoptosis Induction by this compound using Caspase-3/7 Activity Assay

  • Cell Plating: Seed cells (e.g., PASMCs or glioma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Caspase-3/7 Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., Promega's Caspase-Glo® 3/7 Assay).

  • Assay Procedure: Allow the plate and the caspase-3/7 reagent to equilibrate to room temperature. Add the caspase-3/7 reagent to each well and mix gently.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity.

Protocol 2: General Workflow for Off-Target Kinase Profiling

This protocol provides a general workflow for assessing the potential interaction of this compound with a panel of kinases, typically performed as a fee-for-service by specialized vendors.

  • Compound Submission: Provide a high-purity sample of this compound at a specified concentration and volume.

  • Kinase Panel Selection: Choose a kinase panel that covers a broad representation of the human kinome. Panels of over 400 kinases are commercially available.

  • Binding or Activity Assays: The vendor will perform either:

    • Binding Assays (e.g., KINOMEscan™): These assays measure the ability of this compound to displace a ligand from the active site of each kinase in the panel.

    • Enzymatic Assays: These assays measure the ability of this compound to inhibit the enzymatic activity of each kinase.

  • Data Analysis and Reporting: The results are typically provided as a percentage of inhibition or binding at a given concentration of this compound. "Hits" are identified as kinases that show significant inhibition or binding above a certain threshold.

  • Follow-up Studies: For any identified hits, it is recommended to perform dose-response studies to determine the IC50 or Ki values to confirm the off-target interaction.

Visualizations

ETB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETBR ETB Receptor ET-1->ETBR Binds & Activates This compound This compound This compound->ETBR Blocks G_Protein G Protein ETBR->G_Protein Activates PLC PLC G_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Downstream Downstream Signaling Ca_PKC->Downstream Apoptosis Apoptosis Downstream->Apoptosis Context-dependent Induction

Caption: On-target signaling pathway of the ETB receptor and the inhibitory action of this compound.

Off_Target_Workflow Start Unexpected Experimental Phenotype Observed Confirm_On_Target Confirm On-Target (ETB) Pathway Involvement Start->Confirm_On_Target Hypothesize_Off_Target Hypothesize Potential Off-Target Mechanism Confirm_On_Target->Hypothesize_Off_Target If phenotype is ETB-independent Profiling Broad Panel Screening (e.g., Kinase, GPCR panels) Hypothesize_Off_Target->Profiling Validate_Hits Validate Hits with Dose-Response Assays Profiling->Validate_Hits Conclusion Identify and Characterize Off-Target Effect Validate_Hits->Conclusion

References

Technical Support Center: A-192621 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting in vivo experiments involving the selective endothelin B (ETB) receptor antagonist, A-192621. The information is presented in a question-and-answer format to directly address specific issues users might encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Formulation and Administration

Q1: What is the recommended vehicle for dissolving this compound for in vivo administration?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For intravenous (IV) administration in rats, this compound can be dissolved in 100% DMSO immediately before injection. For oral administration, it is common practice to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then suspend this solution in a more biocompatible vehicle.

Q2: We are observing precipitation of this compound in our aqueous formulation for oral gavage. What can we do?

A2: Precipitation can be a significant issue for poorly soluble compounds. Consider the following troubleshooting steps:

  • Use of Co-solvents and Vehicles: For oral gavage, after initial dissolution in a small volume of DMSO, consider suspending the solution in vehicles such as 10% aqueous acacia solution, polyethylene glycol 400 (PEG 400), or hydroxypropyl-β-cyclodextrin (HP-β-CD). Sonication can aid in achieving a uniform suspension.

  • Prepare Fresh Formulations: It is best practice to prepare formulations fresh for each experiment to ensure stability and avoid precipitation. Do not store aqueous suspensions for extended periods unless their stability has been formally validated.

  • pH Adjustment: The pH of the dosing formulation should ideally be between 5 and 9 to minimize irritation and improve stability.

Q3: What are the best practices for oral gavage of this compound in rats?

A3: Proper oral gavage technique is crucial for accurate dosing and animal welfare. Key recommendations include:

  • Correct Tube Size and Length: Use a flexible, ball-tipped gavage needle appropriate for the size of the rat. The length should be pre-measured from the corner of the mouth to the last rib to ensure it reaches the stomach without causing perforation.

  • Proper Restraint: Restrain the animal firmly but gently to prevent movement and ensure the head and neck are aligned to create a straight path to the esophagus.

  • Slow Administration: Administer

Technical Support Center: A-192621 and its Impact on Blood Pressure in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing A-192621 in animal models to study its effects on blood pressure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, non-peptide antagonist of the endothelin B (ETB) receptor. Its primary mechanism of action is the blockade of ETB receptors, which are involved in vasodilation and the clearance of endothelin-1 (ET-1).

Q2: What is the expected effect of this compound on blood pressure in animal models?

Contrary to what might be expected from a compound targeting a vasodilator pathway, administration of this compound leads to an increase in arterial blood pressure in conscious, normotensive animal models such as Sprague-Dawley rats and telemetry-instrumented mice.[1]

Q3: Why does an ETB receptor antagonist like this compound cause an increase in blood pressure?

The hypertensive effect of this compound is a result of blocking the vasodilatory and ET-1 clearance functions of endothelial ETB receptors. This leads to an increase in circulating ET-1 levels and allows the vasoconstrictive effects of ET-1, mediated through the unopposed endothelin A (ETA) receptors on vascular smooth muscle cells, to predominate.[1] The hypertension induced by ETB blockade is dependent on functional ETA receptors.[1]

Q4: What is the typical dose range for this compound to induce a hypertensive response?

In animal studies, effective oral doses of this compound have been reported in the range of 10 mg/kg to 100 mg/kg.[1] A dose of 10 mg/kg administered twice daily has been shown to produce a sustained increase in mean arterial pressure in mice.[1] In Sprague-Dawley rats, oral administration of 30-100 mg/kg has been used.

Q5: What is the expected time course of the hypertensive effect after oral administration of this compound?

Following oral administration, an increase in mean arterial pressure can be observed within the first day of treatment and can be sustained with continued dosing.[1] The peak effect and duration after a single dose may vary depending on the animal model and experimental conditions.

Q6: What is the effect of this compound on heart rate?

The available data primarily focuses on the pressor effects of this compound. While significant changes in heart rate have not been consistently reported, it is crucial to monitor this parameter during your experiments as alterations in blood pressure can sometimes trigger reflex changes in heart rate.

Troubleshooting Guide

Issue 1: Variability in the hypertensive response to this compound.

  • Possible Cause 1: Animal Handling and Stress.

    • Recommendation: Improper handling and restraint can cause significant stress-induced fluctuations in blood pressure, potentially masking or exaggerating the effects of this compound.[2][3] Ensure that animals are properly acclimated to the experimental procedures and environment. For tail-cuff measurements, adequate training of the animals is essential.[2]

  • Possible Cause 2: Anesthesia.

    • Recommendation: Anesthetics can significantly alter cardiovascular reflexes and blunt the hypertensive response.[4] Whenever possible, conduct blood pressure measurements in conscious, freely moving animals, for which telemetry is the gold standard.[3]

  • Possible Cause 3: Animal Strain and Health Status.

    • Recommendation: Different rodent strains can exhibit variations in their cardiovascular physiology and response to pharmacological agents.[5][6] Ensure that the animals are healthy and free from any underlying conditions that could affect blood pressure.

Issue 2: Unexpected hypotension or lack of a pressor response.

  • Possible Cause 1: Incorrect Dosing or Formulation.

    • Recommendation: Verify the correct calculation of the dose and the proper preparation of the dosing solution. This compound is typically administered orally. Ensure the compound is adequately dissolved or suspended for consistent delivery.

  • Possible Cause 2: Compromised ETA Receptor Function.

    • Recommendation: The hypertensive effect of this compound is dependent on intact ETA receptor signaling.[1] If you are using a co-administration paradigm or a genetically modified animal model, ensure that ETA receptor function is not compromised.

Quantitative Data on Blood Pressure Effects

Table 1: Effect of Oral this compound on Mean Arterial Pressure (MAP) in Conscious, Telemetry-Instrumented Mice

Treatment GroupDoseBaseline MAP (mmHg)MAP Day 1 (mmHg)MAP Day 5 (mmHg)
This compound10 mg/kg (twice daily)99 ± 1 to 101 ± 1108 ± 1112 ± 2

Data adapted from Fryer et al., 2006.[1]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Hypertension in Conscious Rats via Oral Gavage

  • Animal Model: Male Sprague-Dawley rats (250-350 g).

  • Acclimation: House animals in a controlled environment for at least one week prior to the experiment.

  • Blood Pressure Measurement: Utilize either radiotelemetry for continuous monitoring or tail-cuff plethysmography for intermittent measurements. For tail-cuff, ensure proper training of the animals to the restraining device to minimize stress.

  • This compound Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration.

  • Dosing: Administer this compound via oral gavage at doses ranging from 30 mg/kg to 100 mg/kg.

  • Data Collection: Record baseline blood pressure prior to dosing. Following administration, monitor blood pressure at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) to determine the time course of the effect. For chronic studies, administer the compound daily and record blood pressure at the same time each day.

  • Data Analysis: Calculate the change in mean arterial pressure from baseline for each animal and treatment group.

Signaling Pathways and Experimental Workflows

Signaling_Pathway_of_ETB_Receptor_Antagonism cluster_endothelial_cell Endothelial Cell cluster_vascular_smooth_muscle_cell Vascular Smooth Muscle Cell (VSMC) ET1_endo Endothelin-1 (ET-1) ETBR_endo ETB Receptor ET1_endo->ETBR_endo Binds PLC_endo Phospholipase C ETBR_endo->PLC_endo Activates ET1_clearance ET-1 Clearance ETBR_endo->ET1_clearance Mediates IP3_endo IP3 PLC_endo->IP3_endo Generates Ca_endo ↑ Intracellular Ca²⁺ IP3_endo->Ca_endo Induces eNOS eNOS Ca_endo->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces NO_vsmc Nitric Oxide (NO) NO->NO_vsmc Diffuses sGC Soluble Guanylate Cyclase NO_vsmc->sGC Activates cGMP ↑ cGMP sGC->cGMP Produces Relaxation Vasodilation cGMP->Relaxation ET1_vsmc Endothelin-1 (ET-1) ETAR_vsmc ETA Receptor ET1_vsmc->ETAR_vsmc Binds Contraction Vasoconstriction ETAR_vsmc->Contraction A192621 This compound A192621->ETBR_endo Blocks Experimental_Workflow start Start: Animal Acclimation instrumentation Surgical Instrumentation (Telemetry or Catheter) start->instrumentation recovery Post-Surgical Recovery instrumentation->recovery baseline Baseline Blood Pressure Recording recovery->baseline dosing Oral Administration of This compound or Vehicle baseline->dosing monitoring Continuous or Intermittent Blood Pressure Monitoring dosing->monitoring data_analysis Data Analysis: Change in MAP from Baseline monitoring->data_analysis end End of Experiment data_analysis->end

References

Technical Support Center: A-192621 Induced Hypertension Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective endothelin B (ETB) receptor antagonist, A-192621. This guide focuses on mitigating the hypertensive effects observed in experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce hypertension?

A1: this compound is a potent and selective nonpeptide antagonist of the endothelin B (ETB) receptor, with an IC50 of 4.5 nM and a Ki of 8.8 nM.[1] It exhibits a 636-fold higher selectivity for the ETB receptor over the ETA receptor.[1] The hypertensive effect of this compound is a direct consequence of its mechanism of action. By blocking the ETB receptor, which is involved in the clearance of endothelin-1 (ET-1) and nitric oxide-mediated vasodilation, this compound leads to an elevation in plasma ET-1 levels.[1] This increased ET-1 then acts on the unopposed ETA receptors on vascular smooth muscle cells, leading to potent vasoconstriction and a subsequent increase in arterial blood pressure.[2]

Q2: What is the primary strategy to mitigate this compound induced hypertension in research animals?

A2: The most effective strategy to counteract the hypertensive effects of this compound is the co-administration of a selective endothelin A (ETA) receptor antagonist. This approach directly targets the mechanism of this compound-induced hypertension by blocking the vasoconstrictive effects of elevated ET-1 levels on the ETA receptor. Atrasentan is a commonly used ETA antagonist for this purpose.

Q3: What are the expected quantitative changes in blood pressure when using this compound alone and in combination with an ETA antagonist?

A3: Studies in conscious, telemetry-instrumented mice have demonstrated a clear hypertensive effect of this compound that is reversible with an ETA antagonist. The following table summarizes typical changes in Mean Arterial Pressure (MAP).

Treatment GroupDosageDurationChange in Mean Arterial Pressure (MAP)
This compound alone 10 mg/kg, twice daily (oral)Day 1Increase to 108 ± 1 mmHg from baseline of 99-101 mmHg
Day 5Increase to 112 ± 2 mmHg from baseline of 99-101 mmHg
This compound + Atrasentan This compound: 10 mg/kg, twice daily (oral) Atrasentan: 5 mg/kg, twice daily (oral)Day 6Decrease to baseline (99 ± 2 mmHg)
Day 8Decrease to below baseline (89 ± 3 mmHg)
Atrasentan alone 5 mg/kg, twice daily (oral)SustainedDecrease to below baseline (95 ± 2 mmHg)
(Data sourced from a study in conscious, telemetry-instrumented mice)[2]

Q4: What animal models are suitable for studying this compound induced hypertension?

A4: While this compound can induce hypertension in normotensive animals, various established animal models of hypertension can also be used to investigate its effects in a hypertensive setting.[3] The choice of model depends on the specific research question. Some common models include:

  • Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension.[4]

  • Dahl Salt-Sensitive (DSS) Rats: Develop hypertension on a high-salt diet.

  • Angiotensin II (AngII)-induced Hypertension: A model where hypertension is induced by continuous infusion of AngII.

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats: A model of mineralocorticoid-induced hypertension.[3]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Greater than expected hypertensive response or animal distress.

  • Possible Cause: Incorrect dosage calculation or administration.

    • Solution: Double-check all calculations for drug dosage based on the animal's body weight. Ensure proper oral gavage technique to avoid accidental administration into the trachea, which can cause significant distress.[5]

  • Possible Cause: Animal model is hypersensitive to ET-1.

    • Solution: Consider using a lower starting dose of this compound. If the hypertensive response is still too severe, ensure that the co-administered ETA antagonist dose is sufficient to counteract the effects. It may be necessary to perform a dose-response study for both compounds in your specific animal model.

  • Possible Cause: Stress-induced hypertension from handling and gavage.

    • Solution: Acclimatize animals to handling and the gavage procedure before the start of the experiment to minimize stress.[2] Consider alternative, less stressful oral administration methods if possible.

Issue 2: Inconsistent or no hypertensive response to this compound.

  • Possible Cause: Improper drug formulation or storage.

    • Solution: Verify the solubility and stability of this compound in your chosen vehicle. Prepare fresh solutions regularly and store them according to the manufacturer's recommendations.

  • Possible Cause: Incorrect oral gavage technique leading to incomplete dosing.

    • Solution: Ensure that the person administering the compound is properly trained in oral gavage. Observe the animal after administration to ensure the solution was swallowed and not regurgitated.

  • Possible Cause: Issues with blood pressure measurement.

    • Solution: Calibrate your blood pressure monitoring equipment regularly. For tail-cuff measurements, ensure the animal is adequately warmed and acclimated to the restrainer to obtain accurate readings. Radiotelemetry is considered the gold standard for continuous and accurate blood pressure monitoring.

Issue 3: Difficulty with co-administration of this compound and an ETA antagonist.

  • Possible Cause: Pharmacokinetic interactions between the two compounds.

    • Solution: While specific interaction studies for this compound and atrasentan are not widely published, it is generally recommended to administer the two compounds separately if formulating them together proves difficult. Staggering the administration times by a short interval (e.g., 15-30 minutes) is unlikely to significantly impact the biological outcome.

  • Possible Cause: Vehicle incompatibility.

    • Solution: Test the solubility and stability of both this compound and the chosen ETA antagonist in the selected vehicle. If they are not compatible in the same solution, use separate vehicles and administer them individually.

Experimental Protocols

Protocol 1: Induction and Mitigation of this compound Induced Hypertension in Mice

Objective: To induce a controlled hypertensive state with this compound and subsequently normalize blood pressure with the ETA antagonist, atrasentan.

Materials:

  • This compound

  • Atrasentan

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Male C57BL/6 mice (8-10 weeks old)

  • Blood pressure monitoring system (telemetry or tail-cuff)

  • Oral gavage needles (20-22 gauge, with a flexible tip)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week. If using tail-cuff for blood pressure measurement, acclimate the mice to the restrainer and procedure for several days before the experiment.

  • Baseline Blood Pressure Measurement: Record baseline blood pressure for 2-3 consecutive days to establish a stable baseline.

  • Drug Preparation: Prepare fresh solutions of this compound (for a 10 mg/kg dose) and atrasentan (for a 5 mg/kg dose) in the chosen vehicle on each day of the experiment.

  • This compound Administration (Days 1-5):

    • Administer this compound orally via gavage at a dose of 10 mg/kg twice daily (e.g., at 8 am and 8 pm).

    • Monitor blood pressure continuously (telemetry) or at set time points daily (tail-cuff).

  • Co-administration of this compound and Atrasentan (Days 6-8):

    • Continue to administer this compound (10 mg/kg, twice daily).

    • Administer atrasentan orally via gavage at a dose of 5 mg/kg twice daily, approximately 15-30 minutes after the this compound administration.

    • Continue to monitor blood pressure.

  • Data Analysis: Analyze the changes in mean arterial pressure (MAP) from baseline through the this compound only phase and the co-administration phase.

Protocol 2: Measurement of Plasma Endothelin-1 (ET-1) Levels

Objective: To quantify the changes in circulating ET-1 levels following this compound administration.

Materials:

  • Blood collection tubes containing aprotinin and EDTA

  • Centrifuge

  • Commercially available ET-1 ELISA kit

  • Microplate reader

Procedure:

  • Blood Collection: At the desired time point (e.g., after 5 days of this compound treatment), collect blood from the animals via a suitable method (e.g., cardiac puncture under terminal anesthesia). Collect the blood into tubes containing aprotinin and EDTA to prevent ET-1 degradation.

  • Plasma Preparation: Centrifuge the blood samples at 1,600 x g for 15 minutes at 4°C. Carefully collect the plasma supernatant.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • ET-1 ELISA: On the day of the assay, thaw the plasma samples on ice. Follow the manufacturer's protocol for the ET-1 ELISA kit to determine the concentration of ET-1 in the samples.

  • Data Analysis: Compare the ET-1 levels in the this compound treated group to a vehicle-treated control group.

Visualizations

G cluster_0 This compound Mechanism of Action and Mitigation ET-1 ET-1 ETB Receptor ETB Receptor ET-1->ETB Receptor Binds ETA Receptor ETA Receptor ET-1->ETA Receptor Binds This compound This compound This compound->ETB Receptor Blocks Vasodilation (NO production) & ET-1 Clearance Vasodilation (NO production) & ET-1 Clearance ETB Receptor->Vasodilation (NO production) & ET-1 Clearance Leads to Vasoconstriction Vasoconstriction ETA Receptor->Vasoconstriction Leads to Atrasentan Atrasentan Atrasentan->ETA Receptor Blocks Blood Pressure Normalization Blood Pressure Normalization Atrasentan->Blood Pressure Normalization Hypertension Hypertension Vasoconstriction->Hypertension Results in Vasodilation (NO production) & ET-1 Clearance->Blood Pressure Normalization Contributes to

Caption: Mechanism of this compound induced hypertension and its mitigation by an ETA antagonist.

G cluster_workflow Experimental Workflow Start Start Acclimation Acclimation Start->Acclimation Baseline BP Baseline BP Acclimation->Baseline BP A192621 Admin A192621 Admin Baseline BP->A192621 Admin Days 1-5 Monitor BP Monitor BP A192621 Admin->Monitor BP Co-Admin Co-Admin Co-Admin->Monitor BP Monitor BP->Co-Admin Days 6-8 Data Analysis Data Analysis Monitor BP->Data Analysis End End Data Analysis->End

References

Technical Support Center: A-192621 Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of A-192621 in cell culture media. Ensuring the integrity of this compound throughout your experiments is crucial for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective nonpeptide antagonist of the endothelin B (ETB) receptor.[1] It blocks the binding of endothelin to the ETB receptor, thereby inhibiting its downstream signaling pathways. This can induce apoptosis in certain cell types, such as pulmonary artery smooth muscle cells (PASMCs).[1]

Q2: Why is the stability of this compound in cell culture media a concern?

The stability of any small molecule in cell culture media can be influenced by various factors, including media composition, pH, temperature, and the presence of serum.[2][3] Degradation of this compound can lead to a decrease in its effective concentration over the course of an experiment, resulting in inconsistent or misleading data.[2]

Q3: What are the primary factors that can affect the stability of this compound in my experiments?

Several factors can impact the stability of this compound in a cell culture setting:

  • Enzymatic Degradation: Serum, a common supplement in cell culture media, contains enzymes such as esterases and proteases that can potentially degrade small molecules.[2][3]

  • pH and Temperature: The pH of the cell culture medium and the standard incubation temperature of 37°C can accelerate chemical degradation processes like hydrolysis.[2][3]

  • Media Components: Interactions with components within the culture medium could potentially affect the stability of the compound.[3][4]

  • Adsorption to Plastics: Small molecules can sometimes adsorb to the surface of plastic labware, which would reduce the effective concentration of the compound in the media.[3]

Q4: How should I prepare and store this compound stock solutions to ensure maximum stability?

To minimize degradation, this compound stock solutions should be prepared in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO).[5] It is recommended to aliquot the stock solution into single-use volumes to prevent multiple freeze-thaw cycles.[2] For long-term storage, keep the aliquots at -20°C or -80°C.

Q5: I am observing inconsistent results in my dose-response experiments. Could this be related to the stability of this compound?

Inconsistent dose-response curves are a common indicator of compound degradation in the culture media.[2] If this compound is degrading over the incubation period, the actual concentration of the active compound will be lower than the intended concentration, leading to variability in your results.

Troubleshooting Guides

This section provides solutions to common problems you might encounter related to the stability of this compound.

Problem Potential Cause Recommended Solution(s)
Inconsistent experimental results between replicates or batches. Degradation of this compound in stock solution or cell culture media.1. Prepare fresh working solutions of this compound from a frozen stock for each experiment. 2. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols). 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Decreased biological activity over the course of a long-term experiment. This compound is degrading in the cell culture media at 37°C.1. Determine the half-life of this compound in your cell culture system to establish an optimal media replacement schedule.[3] 2. Increase the frequency of media changes or supplement with fresh this compound at defined intervals.[3] 3. Consider reducing the incubation time of your assay if experimentally feasible.[2]
Precipitation of this compound is observed in the cell culture media. The concentration of this compound exceeds its aqueous solubility.1. Visually inspect the media for any signs of precipitation after adding this compound.[2] 2. Decrease the final working concentration of this compound. 3. Optimize the dilution method by using pre-warmed media and performing serial dilutions.[6]
No observable effect of this compound on my cells. The compound may be inactive due to degradation, or the concentration may be too low.1. Verify the activity of your this compound stock with a positive control assay if available. 2. Perform a dose-response experiment over a wider concentration range. 3. Conduct a stability study to ensure the compound is not rapidly degrading under your experimental conditions.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (with and without serum, if applicable)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Spiking the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to your desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all samples.[6]

  • Aliquoting Samples: Dispense the this compound-containing media into sterile microcentrifuge tubes.

  • Time Point Sampling:

    • T=0 Sample: Immediately take an aliquot from the spiked media. This will serve as your baseline (T=0) time point. Process this sample immediately as described in step 6.[6]

    • Incubation: Place the remaining samples in a 37°C incubator.[6]

    • Subsequent Time Points: At your desired time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot and process it immediately.

  • Sample Processing:

    • To stop further degradation and precipitate proteins, add a cold organic solvent (e.g., acetonitrile) to your samples.

    • Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.[6]

    • Transfer the supernatant to a clean tube or well for analysis.[6]

  • Analysis: Analyze the concentration of the parent this compound compound in the processed samples using a validated HPLC or LC-MS/MS method.[6]

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.[6]

Data Presentation

Summarize your quantitative data in a clearly structured table for easy comparison.

Table 1: Stability of this compound in DMEM with 10% FBS at 37°C (Hypothetical Data)

Time Point (Hours)Concentration (µM)% Remaining
010.0100%
29.898%
49.595%
89.191%
247.878%
486.262%
724.949%

Table 2: Stability of this compound in Serum-Free DMEM at 37°C (Hypothetical Data)

Time Point (Hours)Concentration (µM)% Remaining
010.0100%
29.999%
49.898%
89.696%
249.090%
488.282%
727.575%

Visualizations

ETB_Signaling_Pathway cluster_membrane Cell Membrane ETB_Receptor ETB Receptor G_Protein G-Protein Activation ETB_Receptor->G_Protein Endothelin Endothelin Endothelin->ETB_Receptor Binds A192621 This compound A192621->ETB_Receptor Blocks PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Downstream Downstream Cellular Effects (e.g., Apoptosis) Ca_Release->Downstream PKC->Downstream

Caption: this compound signaling pathway.

Stability_Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Stock Check Stock Solution: - Age? - Storage? - Freeze-thaw cycles? Start->Check_Stock Prepare_Fresh Prepare Fresh Stock and Working Solutions Check_Stock->Prepare_Fresh Stability_Study Perform Stability Study in Cell Culture Media (See Protocol) Prepare_Fresh->Stability_Study Precipitation Visible Precipitation in Media? Stability_Study->Precipitation Degradation Significant Degradation Observed? Precipitation->Degradation No Optimize_Concentration Optimize Dilution Method and/or Lower Concentration Precipitation->Optimize_Concentration Yes Modify_Protocol Modify Experimental Protocol: - Increase media changes - Reduce incubation time Degradation->Modify_Protocol Yes Re_evaluate Re-evaluate Experiment Degradation->Re_evaluate No Optimize_Concentration->Re_evaluate Modify_Protocol->Re_evaluate

References

Common issues with A-192621 in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for A-192621. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, nonpeptide, and selective endothelin B (ETB) receptor antagonist.[1] Its primary mechanism of action is to block the binding of endothelin-1 (ET-1) to the ETB receptor. In various experimental models, this inhibition has been shown to induce apoptosis, particularly in cancer cells like glioma and pulmonary artery smooth muscle cells (PASMCs), and to affect cardiovascular parameters.[1][2][3]

Q2: What are the common research applications for this compound?

This compound is primarily used in preclinical research in the following areas:

  • Oncology: Investigating the role of the ETB receptor in cancer cell proliferation, survival, and apoptosis. It has been studied in glioma cell lines where ETB receptor antagonism has been shown to reduce cell viability.[2][3]

  • Cardiovascular Research: Studying the effects of ETB receptor blockade on blood pressure and hemodynamics.[1][4] It is often used to understand the differential roles of ETA and ETB receptors in regulating vascular tone.

Troubleshooting Guide

In Vitro Experiments

Q3: I am observing inconsistent results in my cell-based assays. What could be the cause?

Inconsistent results in in vitro experiments with this compound can stem from several factors:

  • Compound Solubility: this compound is soluble in DMSO.[1][3] Ensure that you are using fresh, high-quality DMSO, as it is hygroscopic and absorbed water can affect the solubility of the compound.[1] Prepare stock solutions in DMSO and dilute to the final concentration in your cell culture medium. Be mindful of the final DMSO concentration in your experiments, as high concentrations can be toxic to cells.

  • Cell Line Variability: The expression of ETB receptors can vary between different cell lines and even between different passages of the same cell line. It is advisable to confirm ETB receptor expression in your specific cell model using techniques like qPCR or western blotting.

  • Experiment Duration: The apoptotic effects of this compound are time-dependent. For example, in some glioma cell lines, significant cell death is observed after 48 to 72 hours of treatment.[2] You may need to optimize the incubation time for your specific cell line.

Q4: I am not observing the expected apoptotic effect in my cancer cell line.

  • Confirm ETB Receptor Expression: As mentioned above, ensure your cell line expresses the ETB receptor.

  • Dose-Response: The apoptotic effect of this compound is dose-dependent.[1] Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations ranging from 1 µM to 100 µM have been used in published studies.[1]

  • Apoptosis Assay Sensitivity: The choice of apoptosis assay can influence the results. Consider using multiple assays to confirm apoptosis, such as measuring caspase-3/7 activity, performing a TUNEL assay, or analyzing cleaved caspase-3 expression.[1][2][3]

Quantitative Data Summary: In Vitro Effects of this compound

ParameterCell LineConcentration RangeObservationCitation
IC50 ETB Receptor4.5 nMPotent antagonism[1]
Ki ETB Receptor8.8 nMHigh binding affinity[1]
IC50 ETA Receptor4280 nMHigh selectivity for ETB[1]
Ki ETA Receptor5600 nMHigh selectivity for ETB[1]
Cell Viability PASMCs1-100 µM (48h)Dose-dependent reduction[1]
Caspase-3/7 Activity PASMCs1-100 µM (48h)Dose-dependent increase[1]
Apoptosis LN-229 & SW1088 glioma cellsNot specifiedInduced at 48-72h[2]
In Vivo Experiments

Q5: I am observing a significant increase in blood pressure in my animal models after administering this compound. Is this expected and how can I control for it?

Yes, an elevation in arterial blood pressure is a known physiological effect of this compound when administered alone.[1] This is because blocking the ETB receptor, which is involved in the clearance of endothelin-1 and vasodilation, can lead to an increase in circulating ET-1 and unopposed ETA receptor-mediated vasoconstriction.[4]

To control for this effect, you can consider the following:

  • Co-administration with an ETA antagonist: Studies have shown that co-administration of an ETA receptor antagonist, such as atrasentan, can prevent the hypertensive effects of this compound.[2]

  • Dose Optimization: The magnitude of the blood pressure increase may be dose-dependent. Titrating the dose of this compound to the lowest effective level for your primary endpoint may help to minimize the cardiovascular side effects.

Q6: What is the recommended solvent and administration route for in vivo studies?

This compound has been administered orally in rats.[1] For intravenous administration, it has been dissolved in 100% dimethyl sulfoxide (DMSO).[3] It is crucial to prepare fresh working solutions for in vivo experiments on the day of use to ensure stability and potency.[1]

Quantitative Data Summary: In Vivo Dosing and Effects of this compound

Animal ModelAdministration RouteDose RangeObservationCitation
Sprague-Dawley Rats Oral30-100 mg/kg (daily)Elevation of arterial blood pressure and plasma ET-1[1]
Conscious Mice Oral10 mg/kg (twice daily)Increased mean arterial pressure[2]
Spinal Cord Injured Rats Intravenousup to 10 mg/kgNo significant effect on non-voiding contractions[3]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

  • Cell Seeding: Plate cells (e.g., PASMCs or glioma cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 48 hours).

  • Viability Assessment: Measure cell viability using a standard method such as MTT, XTT, or a commercial luminescent cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Blood Pressure Monitoring in Rodents

  • Animal Model: Use appropriate rodent models (e.g., Sprague-Dawley rats or conscious mice). For continuous monitoring, surgical implantation of telemetry devices is recommended.

  • Acclimatization: Allow the animals to acclimatize to the experimental conditions and handling for a sufficient period before the start of the experiment.

  • Baseline Measurement: Record baseline blood pressure and heart rate for a stable period before administering the compound.

  • Compound Preparation and Administration: Prepare this compound in a suitable vehicle for the chosen administration route (e.g., oral gavage or intravenous injection). For control groups, administer the vehicle alone. To investigate the mitigation of hypertension, a separate group can receive a co-administration of this compound and an ETA antagonist.

  • Data Recording: Continuously monitor and record mean arterial pressure (MAP) and heart rate.

  • Data Analysis: Analyze the changes in blood pressure and heart rate from baseline in response to the treatment and compare between the different experimental groups.

Visualizations

Signaling_Pathway This compound Mechanism of Action ET1 Endothelin-1 (ET-1) ETB_R ETB Receptor ET1->ETB_R Binds to Proliferation Cell Proliferation & Survival ETB_R->Proliferation Activates Apoptosis Apoptosis ETB_R->Apoptosis Inhibition leads to A192621 This compound Block X A192621->Block Block->ETB_R Inhibits

Caption: this compound blocks ET-1 binding to the ETB receptor, inhibiting proliferation and promoting apoptosis.

Experimental_Workflow In Vitro Apoptosis Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed Cancer Cells Compound_Prep 2. Prepare this compound Dilutions Treat_Cells 3. Treat Cells with this compound Compound_Prep->Treat_Cells Incubate 4. Incubate for 48-72h Treat_Cells->Incubate Caspase_Assay 5. Measure Caspase Activity Incubate->Caspase_Assay Data_Analysis 6. Analyze and Plot Data Caspase_Assay->Data_Analysis

Caption: Workflow for assessing this compound-induced apoptosis in cancer cells.

Troubleshooting_Logic Troubleshooting Inconsistent In Vivo Blood Pressure Results Start Inconsistent Blood Pressure Elevation Check_Dose Is the dose appropriate? Start->Check_Dose Check_Vehicle Is the vehicle control stable? Check_Dose->Check_Vehicle Yes Optimize_Dose Perform dose-titration study Check_Dose->Optimize_Dose No Check_ETA Consider ETA co-blockade Check_Vehicle->Check_ETA Yes Prepare_Fresh Prepare fresh solutions daily Check_Vehicle->Prepare_Fresh No End Consistent Results Check_ETA->End Optimize_Dose->Check_Vehicle Prepare_Fresh->Start Re-evaluate

Caption: Logical steps for troubleshooting in vivo blood pressure experiments with this compound.

References

Improving the efficacy of A-192621 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing A-192621 in vitro. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to improve the efficacy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective nonpeptide antagonist of the endothelin B (ETB) receptor.[1] Its primary mechanism of action in susceptible cell types is the induction of apoptosis, also known as programmed cell death. This process is initiated through the intrinsic mitochondrial pathway, leading to the activation of caspase-9 and subsequently, executioner caspases like caspase-3 and caspase-7.

Q2: I am observing lower than expected efficacy of this compound in my cell line. What are the potential reasons?

Several factors could contribute to lower-than-expected efficacy:

  • Cell Line Specificity: The expression level of the ETB receptor can vary significantly between cell lines. It is recommended to verify ETB receptor expression in your cell line of interest via qPCR or Western blotting.

  • Compound Solubility: While this compound is highly soluble in DMSO, it has poor aqueous solubility. Ensure that the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity and compound precipitation.

  • Compound Stability: The stability of this compound in cell culture media over long incubation periods may be a factor. It is advisable to prepare fresh dilutions from a frozen stock for each experiment.

  • Concentration and Incubation Time: The optimal concentration and incubation time for this compound are cell-line dependent. A dose-response and time-course experiment should be performed to determine the optimal conditions for your specific model.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO at a concentration of at least 100 mg/mL (179 mM).[1] To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solutions at -20°C or -80°C for long-term storage. When preparing working solutions, dilute the DMSO stock directly into pre-warmed cell culture medium and mix thoroughly.

Q4: What are the potential off-target effects of this compound?

This compound is a highly selective antagonist for the ETB receptor, with a reported selectivity of over 600-fold compared to the ETA receptor.[1] However, like any small molecule inhibitor, off-target effects at high concentrations cannot be entirely ruled out. If you observe unexpected phenotypes that are inconsistent with ETB receptor antagonism, consider performing control experiments, such as using a structurally different ETB receptor antagonist or verifying the phenotype in an ETB receptor knockout/knockdown cell line.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent dose-response curves Compound precipitation in media.Prepare fresh dilutions for each experiment. Ensure the final DMSO concentration is consistent and low (<0.5%). Visually inspect for precipitates.
Cell seeding density variations.Maintain a consistent cell seeding density across all experiments. Ensure cells are in the logarithmic growth phase.
High background in apoptosis assays Unhealthy or over-confluent cells.Use cells with high viability from a log-phase culture. Avoid letting cells become over-confluent before treatment.
Harsh cell handling.Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane.
Weak or no signal in Western blot for p-ERK/p-p38 Suboptimal stimulation/inhibition time.Perform a time-course experiment to determine the peak of phosphorylation/dephosphorylation after this compound treatment.
Inactive or incorrect antibody.Use a validated antibody for phosphorylated ERK and p38. Check the datasheet for recommended applications and dilutions.
Protein degradation.Use fresh cell lysates and always include protease and phosphatase inhibitors in your lysis buffer.
High cell death in vehicle control DMSO toxicity.Perform a DMSO toxicity test for your specific cell line. Keep the final DMSO concentration below the toxic threshold (typically <0.5%).

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueReceptorReference
IC50 4.5 nMETB[1]
Ki 8.8 nMETB[1]
IC50 4280 nMETA[1]
Ki 5600 nMETA[1]
Selectivity (ETA/ETB) ~636-fold[1]

Table 2: Recommended Concentration Range for In Vitro Apoptosis Induction

Cell TypeConcentration RangeIncubation TimeReference
Pulmonary Artery Smooth Muscle Cells (PASMCs)1 - 100 µM48 hours[1]
Glioma Cell Lines (e.g., LN-229, SW1088)Not specified, but effective at inducing cell death48 - 72 hours

Note: The optimal concentration should be determined empirically for each cell line.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the plate for the desired duration (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Caspase-3/7 Activity Assay (Fluorometric)

This protocol provides a general method for measuring caspase-3/7 activity.

Materials:

  • Treated cells (from a 6-well plate or similar)

  • Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Cell lysis buffer

  • Assay buffer

  • Fluorometric microplate reader

Procedure:

  • Treat cells with this compound at the desired concentrations and for the optimal duration.

  • Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10-15 minutes.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a black 96-well plate, add an equal amount of protein from each sample.

  • Prepare a reaction mix containing the assay buffer and the caspase-3/7 substrate.

  • Add the reaction mix to each well and incubate at 37°C, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 350-380 nm excitation and 440-460 nm emission for AMC).

Western Blot for Phospho-ERK and Phospho-p38 MAPK

This protocol outlines the steps for detecting changes in the phosphorylation status of ERK and p38 MAPK.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

    • Mouse or Rabbit anti-total ERK1/2

    • Mouse or Rabbit anti-total p38 MAPK

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Prepare cell lysates from cells treated with this compound for various time points.

  • Determine protein concentration and normalize all samples.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop with ECL reagent.

  • Capture the chemiluminescent signal.

  • Strip the membrane and re-probe for total protein and a loading control to ensure equal loading.

Visualizations

G cluster_0 This compound Interaction with ETB Receptor A192621 This compound ETBR ETB Receptor A192621->ETBR Antagonizes

Caption: this compound acts as an antagonist at the ETB receptor.

G cluster_1 Intrinsic Apoptosis Pathway ETBR ETB Receptor Mitochondria Mitochondria ETBR->Mitochondria Inhibition leads to mitochondrial stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound induces apoptosis via the intrinsic pathway.

G cluster_2 Downregulation of Signaling Pathways ETBR ETB Receptor ERK_pathway ERK Pathway ETBR->ERK_pathway Inhibition downregulates p38_pathway p38 MAPK Pathway ETBR->p38_pathway Inhibition downregulates CellSurvival Cell Survival & Proliferation ERK_pathway->CellSurvival p38_pathway->CellSurvival

Caption: this compound downregulates pro-survival signaling pathways.

G cluster_3 General Experimental Workflow start Start Experiment seed_cells Seed Cells start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells incubate Incubate treat_cells->incubate assay Perform Assay (e.g., MTT, Caspase) incubate->assay analyze Analyze Data assay->analyze

Caption: A typical workflow for in vitro experiments with this compound.

References

Technical Support Center: A-192621 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curves for the selective endothelin B (ETB) receptor antagonist, A-192621.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective, non-peptide antagonist of the endothelin B (ETB) receptor.[1] By blocking this receptor, it can promote apoptosis (programmed cell death) in various cell types, including pulmonary arterial smooth muscle cells (PASMCs) and glioma cells.[1][2]

Q2: What is a typical effective concentration range for this compound in cell-based assays?

The effective concentration of this compound is cell-line dependent. For example, in PASMCs, a dose-dependent reduction in cell viability has been observed in the range of 1-100 µM after 48 hours of treatment.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.

Q3: What solvent should I use to prepare my this compound stock solution?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in your cell culture medium to the final desired concentrations.

Q4: I am observing high variability in my dose-response experiments. What could be the cause?

High variability can stem from several factors, including inconsistent cell seeding density, fluctuations in incubator conditions (CO2, temperature, humidity), and issues with the compound itself, such as instability or precipitation in the culture medium. Ensure standardized protocols for cell handling and compound preparation.

Q5: My this compound treatment is not inducing the expected apoptotic effect. What should I do?

There are several potential reasons for a lack of an apoptotic response. Consider the following troubleshooting steps:

  • Concentration and Incubation Time: The concentration of this compound may be too low, or the incubation time too short. An initial dose-response and time-course experiment is recommended to determine the optimal conditions.

  • Compound Stability: this compound may be unstable in your cell culture medium over long incubation periods. Consider the stability of the compound under your experimental conditions.

  • Cell Line Sensitivity: Your chosen cell line may not be sensitive to ETB receptor antagonism. Confirm that your cells express the ETB receptor.

  • Reagent Quality: Ensure that your this compound stock solution is properly prepared and stored to prevent degradation.

Q6: How can I be sure that the observed cell death is due to apoptosis and not necrosis?

It is important to differentiate between apoptosis and necrosis. The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both stains. Healthy cells are negative for both.

Troubleshooting Guides

Issue 1: Poor Compound Solubility or Precipitation in Cell Culture Medium
  • Problem: You observe precipitation of this compound in your cell culture medium, especially at higher concentrations.

  • Possible Causes and Solutions:

    • Solvent Concentration: The final concentration of DMSO in your culture medium may be too high, leading to compound precipitation when diluted. Troubleshooting Step: Keep the final DMSO concentration below 0.5% to avoid both solubility issues and solvent-induced cytotoxicity.

    • Media Components: Components in the cell culture medium, such as salts and proteins, can affect compound solubility. Troubleshooting Step: Test the solubility of this compound in your specific cell culture medium before conducting the experiment. The presence of serum (FBS) can sometimes enhance the solubility of hydrophobic compounds.

    • Temperature: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.

Issue 2: Inconsistent or Non-Sigmoidal Dose-Response Curve
  • Problem: Your dose-response curve is not a typical sigmoidal shape, or you observe high variability between replicates.

  • Possible Causes and Solutions:

    • Compound Instability: this compound may be degrading in the aqueous environment of the cell culture medium over the incubation period. Troubleshooting Step: Perform a time-course experiment to assess the stability of the compound's effect. If instability is suspected, consider more frequent media changes with freshly prepared this compound.

    • Off-Target Effects: At high concentrations, small molecule inhibitors can exhibit off-target effects that may lead to a complex dose-response relationship.[3] Troubleshooting Step: Compare the phenotype observed with this compound to that of a structurally different ETB receptor antagonist. Also, consider using genetic methods like siRNA or CRISPR to validate that the observed effect is due to ETB receptor inhibition.[3]

    • Assay Interference: The compound may interfere with the chemistry of your cytotoxicity or apoptosis assay. For example, some compounds can chemically reduce MTT, leading to an apparent increase in viability. Troubleshooting Step: Run a control experiment with this compound in cell-free assay medium to check for any direct interference with your detection reagents.

Data Presentation

ParameterValueSource
Target Endothelin B (ETB) Receptor[1]
IC50 4.5 nM[1]
Ki 8.8 nM[1]
Selectivity 636-fold higher for ETB than ETA (IC50 of 4280 nM and Ki of 5600 nM for ETA)[1]
In Vitro Activity Reduces viability of PASMCs in a dose-dependent manner (1-100 µM, 48h)[1]
In Vitro Activity Increases caspase-3/7 activity in PASMCs in a dose-dependent manner (1-100 µM, 48h)[1]
In Vivo Activity ED50 of 30 mg/kg for inhibition of S6c-mediated responses in rats[1]
Solubility ≥ 100 mg/mL in DMSO[1]

Experimental Protocols

Protocol: this compound Dose-Response Determination using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework. Optimization of cell number, compound concentrations, and incubation times is recommended for each specific cell line.

Materials:

  • This compound

  • DMSO

  • Cell line of interest (e.g., PASMCs, glioma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve 2X the final desired concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Mandatory Visualization

A192621_Signaling_Pathway This compound Signaling Pathway A192621 This compound ETB_Receptor ETB Receptor A192621->ETB_Receptor Antagonism Apoptosis_Pathway Intrinsic Apoptosis Pathway ETB_Receptor->Apoptosis_Pathway Inhibition of anti-apoptotic signal Caspase_Activation Caspase-9, Caspase-3/7 Activation Apoptosis_Pathway->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: this compound antagonizes the ETB receptor, leading to apoptosis.

Dose_Response_Workflow Dose-Response Curve Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Cell Seeding (96-well plate) Cell_Treatment 3. Cell Treatment (e.g., 48 hours) Cell_Seeding->Cell_Treatment Compound_Dilution 2. This compound Serial Dilution Compound_Dilution->Cell_Treatment Viability_Assay 4. Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Data_Analysis 5. Data Analysis (IC50 determination) Viability_Assay->Data_Analysis

Caption: Workflow for this compound dose-response curve generation.

References

Validation & Comparative

A Comparative Guide to A-192621 and BQ-788 in Glioma Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely studied endothelin B receptor (ETB-R) antagonists, A-192621 and BQ-788, in the context of glioma cell research. We present a synthesis of experimental data, detail the methodologies employed in key studies, and visualize the signaling pathways and experimental workflows to offer an objective overview for research and drug development applications.

Executive Summary

Both this compound and BQ-788 are selective antagonists of the endothelin B receptor. In glioma cell research, they have been shown to reduce cell viability and proliferation while inducing apoptosis.[1][2] Notably, this compound has demonstrated greater potency than BQ-788 in these effects.[1] A surprising and critical finding from multiple studies is that the cytotoxic effects of both this compound and BQ-788 on glioma cells appear to be independent of the endothelin B receptor.[1][3][4] Instead, their mechanism of action is linked to the activation of stress and DNA damage response pathways.[1][3][4]

Comparative Data

Receptor Binding Affinity and Selectivity

The following table summarizes the reported receptor binding affinities (Ki) and inhibitory concentrations (IC50) for this compound and BQ-788, highlighting their selectivity for the ETB receptor over the ETA receptor.

CompoundReceptorIC50 (nM)Ki (nM)Selectivity (ETA IC50 / ETB IC50)
This compound ETB4.5[5]8.8[5]636-fold[5]
ETA4280[5]5600[5]
BQ-788 ETB1.2[6][7]-~1083-fold
ETA1300[6][7]-
Effects on Glioma Cell Lines

This table outlines the observed effects of this compound and BQ-788 on various glioma cell lines as reported in the literature.

EffectThis compoundBQ-788Glioma Cell Lines Studied
Reduced Cell Viability Yes (dose and time-dependent)[1][3]Yes (dose and time-dependent)[1][2]LN-229, SW1088, 1321-N1, U87, IPDDCA2[1][2]
Inhibition of Proliferation Yes[1][8]Yes[2]LN-229, SW1088, 1321-N1, U87, IPDDCA2[1][2][8]
Induction of Apoptosis Yes[1][2]Yes[2]LN-229, SW1088, 1321-N1, U87, IPDDCA2[1][2]
Cell Cycle Arrest G2/M arrest[1][3][8]Not explicitly statedLN-229, SW1088[1][8]

Signaling Pathways and Mechanisms of Action

While initially investigated as ETB receptor antagonists, the anti-glioma effects of this compound and BQ-788 are now understood to be more complex. The current evidence points towards an ETB receptor-independent mechanism.

This compound has been shown to up-regulate genes associated with DNA damage and cellular stress, leading to cell cycle arrest and apoptosis.[1][4] Both compounds have been found to trigger the intrinsic mitochondrial pathway of apoptosis, characterized by the activation of caspase-9 and the release of cytochrome c and apoptosis-inducing factor (AIF).[2][9] Furthermore, they downregulate the pro-survival ERK and p38 MAPK signaling pathways.[2][9]

cluster_0 This compound & BQ-788 cluster_1 Glioma Cell A192621 This compound Stress Stress/DNA Damage Response Pathways A192621->Stress Mitochondria Mitochondrial Apoptosis Pathway A192621->Mitochondria MAPK ERK & p38 MAPK Pathways A192621->MAPK BQ788 BQ-788 BQ788->Mitochondria BQ788->MAPK CellCycle G2/M Cell Cycle Arrest Stress->CellCycle Apoptosis Apoptosis Stress->Apoptosis Mitochondria->Apoptosis MAPK->Apoptosis inhibition CellCycle->Apoptosis

Caption: Proposed ETB-R-independent mechanism of this compound and BQ-788 in glioma cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the cited research.

Cell Viability Assay (Calcein AM)
  • Cell Seeding: Glioma cells (e.g., LN-229, SW1088) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound, BQ-788, or a vehicle control for specified time points (e.g., 24, 48, 72 hours).

  • Staining: The culture medium is replaced with a solution containing Calcein AM. Live cells with active intracellular esterases convert the non-fluorescent Calcein AM to green-fluorescent calcein.

  • Quantification: Fluorescence is measured using a plate reader. The intensity of fluorescence is proportional to the number of viable cells.[1][3]

Cell Proliferation Assay (CFSE Labeling)
  • Cell Labeling: Glioma cells are labeled with carboxyfluorescein diacetate succinimidyl ester (CFSE).

  • Treatment: Labeled cells are treated with this compound or a vehicle control.

  • Time Course Analysis: At various time points (e.g., 9, 24, 48, 72 hours), cells are harvested.

  • FACS Analysis: The fluorescence of the cells is quantified by Fluorescence-Activated Cell Sorting (FACS). As cells divide, the CFSE is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each cell division.[1][3][8]

Start Glioma Cells Labeling Label with CFSE Start->Labeling Treatment Treat with this compound or Vehicle Labeling->Treatment Incubation Incubate for 9, 24, 48, 72h Treatment->Incubation Harvest Harvest Cells Incubation->Harvest FACS Analyze by FACS Harvest->FACS

Caption: Experimental workflow for the CFSE cell proliferation assay.

Cell Cycle Analysis (BrdU/Propidium Iodide Staining)
  • Treatment: Glioma cells are treated with the compound of interest (e.g., this compound) for the desired duration.

  • BrdU Pulse-Labeling: Cells are incubated with Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, which is incorporated into newly synthesized DNA during the S phase of the cell cycle.

  • Fixation and Permeabilization: Cells are harvested, fixed, and permeabilized.

  • Staining: Cells are stained with an anti-BrdU antibody and propidium iodide (PI), which stains total DNA.

  • FACS Analysis: The stained cells are analyzed by FACS to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][3][8]

Apoptosis Assay (TUNEL)
  • Cell Culture and Treatment: Glioma cells are cultured on coverslips and treated with this compound, BQ-788, or a control.

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow entry of the labeling solution.

  • TdT-Mediated dUTP Nick End Labeling (TUNEL): The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, is added to the cells. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

  • Microscopy: The cells are visualized under a fluorescence microscope to identify and quantify apoptotic cells.[2][9]

Concluding Remarks

This compound and BQ-788 are valuable tools for studying cell death mechanisms in glioma. While both effectively reduce glioma cell viability, this compound appears to be the more potent of the two.[1] Crucially, their anti-cancer effects in glioma models are likely mediated through an ETB receptor-independent pathway involving the induction of cellular stress and DNA damage responses.[1][4] This finding opens up new avenues for research into the off-target effects of these compounds and their potential as therapeutic agents for high-grade gliomas.[2] Future studies should aim to further elucidate the precise molecular targets responsible for these ETB-R-independent effects to optimize their therapeutic potential.

References

A Comparative Guide to A-192621 and Other Endothelin B (ETB) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of A-192621 with other prominent Endothelin B (ETB) receptor antagonists. The information presented is based on available preclinical data and is intended to assist researchers in selecting the appropriate tools for their studies.

Introduction to Endothelin B Receptor Antagonism

The endothelin (ET) system plays a crucial role in vascular homeostasis and is implicated in a variety of diseases. The ETB receptor, one of the two main endothelin receptor subtypes (ETA and ETB), is involved in vasodilation, clearance of circulating ET-1, and cellular processes such as proliferation and apoptosis.[1][2] Antagonists of the ETB receptor are valuable research tools and potential therapeutic agents. This compound is a potent, nonpeptide, orally active, and selective ETB receptor antagonist.[3] This guide compares its performance with other well-characterized ETB receptor antagonists, including the selective antagonist BQ788 and dual or ETA-selective antagonists such as bosentan, ambrisentan, and macitentan.

Quantitative Comparison of ETB Receptor Antagonists

The following table summarizes the in vitro binding affinities and selectivity of this compound and other selected endothelin receptor antagonists.

AntagonistETB Receptor AffinityETA Receptor AffinitySelectivity (ETA/ETB)Reference
This compound Ki: 8.8 nM, IC50: 4.5 nMKi: 5600 nM, IC50: 4280 nM~636-fold for ETB[3]
BQ788 IC50: 1.2 nMIC50: 1300 nM~1083-fold for ETB[4][5]
Bosentan --~20-fold for ETA[6]
Ambrisentan Ki: 195 nMKi: 1 nM~200-fold for ETA
Macitentan --~50-fold for ETA[6]

Note: Ki and IC50 values can vary depending on the experimental conditions and cell types used. The selectivity ratio indicates the fold-selectivity for one receptor subtype over the other.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures involved in the study of ETB receptor antagonists, the following diagrams are provided.

ETB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_antagonist Antagonist Action ET-1 Endothelin-1 (ET-1) ETBR ETB Receptor ET-1->ETBR Binds G_protein Gq/Gi Protein ETBR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Cascades (e.g., MAPK) Ca2_release->Downstream Activates PKC->Downstream Activates Response Cellular Responses (Vasodilation, Apoptosis, etc.) Downstream->Response Leads to Antagonist This compound / Other Antagonists Antagonist->ETBR Blocks Binding

Caption: Endothelin B Receptor Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Conclusion start Start: Compound Synthesis (e.g., this compound) binding_assay Radioligand Binding Assay start->binding_assay Test Compound functional_assay Functional Assay (e.g., Calcium Mobilization) start->functional_assay Test Compound selectivity Determine Ki/IC50 and Selectivity binding_assay->selectivity functional_assay->selectivity animal_model Animal Model of Disease (e.g., Hypertension) selectivity->animal_model Lead Compound Selection dosing Compound Administration (Oral, IV) animal_model->dosing efficacy Measure Efficacy (e.g., Blood Pressure) dosing->efficacy data_analysis Data Analysis and Comparison efficacy->data_analysis conclusion Conclusion on Potency, Selectivity, and Efficacy data_analysis->conclusion

Caption: Experimental Workflow for ETB Antagonist.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the ETB receptor.

1. Materials:

  • Cell membranes expressing the human ETB receptor.

  • Radioligand: [¹²⁵I]-ET-1.

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Non-specific binding control: A high concentration of unlabeled ET-1.

  • Glass fiber filters.

  • Scintillation counter.

2. Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • For determining non-specific binding, incubate the membranes with the radioligand and a high concentration of unlabeled ET-1.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Rapidly terminate the reaction by filtering the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the ET-1-induced increase in intracellular calcium, which is a downstream event of ETB receptor activation.[8][9]

1. Materials:

  • Cells stably expressing the human ETB receptor (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • ET-1 (agonist).

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader.

2. Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for a defined period (e.g., 15-30 minutes).

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Add a fixed concentration of ET-1 to all wells to stimulate the ETB receptor.

  • Immediately measure the change in fluorescence intensity over time.

3. Data Analysis:

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

  • Determine the inhibitory effect of the test compound by comparing the calcium response in the presence of the antagonist to the response with ET-1 alone.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

In Vivo Efficacy

In vivo studies are crucial for evaluating the physiological effects of ETB receptor antagonists. For instance, this compound has been shown to cause an elevation of arterial blood pressure and an increase in plasma ET-1 levels in conscious normotensive rats.[3] This is consistent with the role of ETB receptors in clearing circulating ET-1 and mediating vasodilation. In contrast, ETA receptor antagonists are generally associated with a decrease in blood pressure. The in vivo effects of different antagonists can vary depending on their receptor selectivity and pharmacokinetic properties.

Conclusion

This compound is a potent and highly selective ETB receptor antagonist. Its high selectivity makes it a valuable tool for investigating the specific roles of the ETB receptor in various physiological and pathological processes. When compared to other antagonists, the choice of agent will depend on the specific research question. For studies requiring specific blockade of the ETB receptor, this compound and BQ788 are excellent choices. For applications where dual ETA/ETB antagonism or selective ETA antagonism is desired, compounds like bosentan, macitentan, or ambrisentan would be more appropriate. The experimental protocols and data presented in this guide provide a foundation for the rational selection and use of these important pharmacological tools.

References

A Comparative Analysis of A-192621 and ABT-627: Selective Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of A-192621 and ABT-627 (Atrasentan), two structurally related endothelin (ET) receptor antagonists developed by Abbott Laboratories. While both compounds target the endothelin system, they exhibit distinct selectivity profiles for the two major endothelin receptor subtypes: ETA and ETB. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative pharmacology supported by experimental data.

Introduction to the Compounds

This compound is a potent and selective antagonist of the endothelin B (ETB) receptor.[1] It is a non-peptide, orally active compound that has been instrumental in elucidating the physiological and pathophysiological roles of the ETB receptor.

ABT-627 , also known as Atrasentan, is a potent and highly selective antagonist of the endothelin A (ETA) receptor.[2] Like this compound, it is a non-peptide and orally active molecule. ABT-627 has been investigated in various clinical trials, particularly in the context of cancer and kidney disease.

Comparative Quantitative Data

The following tables summarize the in vitro and ex vivo/in vivo pharmacological properties of this compound and ABT-627, highlighting their distinct receptor selectivity and functional potency.

Table 1: In Vitro Receptor Binding Affinity and Functional Inhibitory Activity

CompoundReceptorKi (nM)IC50 (nM)Selectivity (ETB Ki / ETA Ki or ETA IC50 / ETB IC50)
This compound ETA560042801/636 (ETB selective)
ETB8.84.5
ABT-627 ETA0.034-0.0690.055>1800-fold (ETA selective)
ETB63.3-13984.8

Data compiled from multiple sources.[1][2][3][4]

Table 2: Ex Vivo and In Vivo Potency

CompoundAssaySpeciesPotency (pA2 or ED50)
This compound Inhibition of S6c-induced pressor responseRatED50 = 30 mg/kg (oral)
ABT-627 Inhibition of ET-1-induced vasoconstriction (isolated aorta)RatpA2 = 9.2
Attenuation of tactile allodyniaRatSignificant effect at 10 mg/kg (i.p.)

Data compiled from multiple sources.[1][5]

Signaling Pathways

The endothelin system plays a crucial role in vasoconstriction, cell proliferation, and other physiological processes through the activation of ETA and ETB receptors, which are G protein-coupled receptors (GPCRs).[6][7][8][9] ABT-627 and this compound selectively inhibit these pathways at the receptor level.

G cluster_ETA ET-A Receptor Signaling cluster_ETB ET-B Receptor Signaling ET1_ETA Endothelin-1 ETA ET-A Receptor ET1_ETA->ETA Gq_ETA Gq/11 ETA->Gq_ETA PLC_ETA PLC Gq_ETA->PLC_ETA IP3_ETA IP3 PLC_ETA->IP3_ETA DAG_ETA DAG PLC_ETA->DAG_ETA Ca_ETA Ca²⁺ Release IP3_ETA->Ca_ETA PKC_ETA PKC Activation DAG_ETA->PKC_ETA Contraction_ETA Vasoconstriction Cell Proliferation Ca_ETA->Contraction_ETA PKC_ETA->Contraction_ETA ABT627 ABT-627 (Atrasentan) ABT627->ETA ET1_ETB Endothelin-1 ETB ET-B Receptor ET1_ETB->ETB Gi_ETB Gi ETB->Gi_ETB Endothelial Cells Gq_ETB Gq/11 ETB->Gq_ETB Smooth Muscle Cells NO_Synthase eNOS Activation Gi_ETB->NO_Synthase PLC_ETB PLC Gq_ETB->PLC_ETB NO Nitric Oxide (Vasodilation) NO_Synthase->NO IP3_ETB IP3 PLC_ETB->IP3_ETB DAG_ETB DAG PLC_ETB->DAG_ETB Ca_ETB Ca²⁺ Release IP3_ETB->Ca_ETB Contraction_ETB Vasoconstriction DAG_ETB->Contraction_ETB Ca_ETB->Contraction_ETB A192621 This compound A192621->ETB G cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation (Cells expressing ET-A or ET-B) incubation Incubation (Membranes + [¹²⁵I]ET-1 + Antagonist) prep->incubation filtration Filtration (Separate bound from free radioligand) incubation->filtration counting Gamma Counting (Quantify bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC₅₀ and Kᵢ) counting->analysis

References

A Comparative Analysis of A-192621 and A-182086: Potency and Selectivity at Endothelin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the endothelin receptor antagonists A-192621 and A-182086, focusing on their distinct potency and selectivity profiles. The information presented is supported by experimental data to facilitate informed decisions in research and development.

This compound and A-182086 are both small molecule antagonists of endothelin (ET) receptors, playing a crucial role in studying the physiological and pathological effects of the endothelin system. While structurally related, they exhibit significant differences in their affinity and selectivity for the two primary endothelin receptor subtypes, ETA and ETB. This guide will delve into these differences, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Potency and Selectivity: A Quantitative Comparison

The potency and selectivity of this compound and A-182086 have been characterized primarily through in vitro radioligand binding assays. These assays measure the ability of the compounds to displace a radiolabeled ligand from the ETA and ETB receptors, providing key metrics such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

CompoundTarget ReceptorKi (nM)IC50 (nM)Selectivity
This compound ETA5600[1]4280[1]~636-fold for ETB over ETA[1]
ETB8.8[1]4.5[1]
A-182086 ETA0.2Not explicitly foundNon-selective
ETB1.2Not explicitly found

As the data indicates, this compound is a potent and highly selective antagonist for the ETB receptor, with a Ki value in the low nanomolar range and a selectivity of over 600-fold compared to the ETA receptor.[1] In contrast, A-182086 is a non-selective antagonist, exhibiting high affinity for both ETA and ETB receptors with Ki values of 0.2 nM and 1.2 nM, respectively.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound and A-182086.

Radioligand Binding Assay for ETA and ETB Receptors

This assay determines the binding affinity of the compounds to the endothelin receptors.

1. Receptor Preparation:

  • Cloned human ETA and ETB receptors are expressed in a suitable cell line, such as Chinese Hamster Ovary (CHO) cells.

  • Cell membranes containing the receptors are harvested and prepared by homogenization and centrifugation. The final membrane preparation is resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled endothelin ligand (e.g., 125I-ET-1), and varying concentrations of the test compound (this compound or A-182086).

  • The mixture is incubated to allow for competitive binding to the receptors to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • The filters are washed to remove unbound radioligand.

  • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The data is used to generate a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

ET-1-Induced Arachidonic Acid Release Assay

This functional assay measures the ability of the antagonists to block the downstream signaling initiated by endothelin-1 (ET-1).

1. Cell Culture and Labeling:

  • Cells expressing endothelin receptors (e.g., CHO cells) are cultured in appropriate media.

  • The cells are labeled by incubating them with [3H]-arachidonic acid, which is incorporated into the cell membranes.

2. Antagonist and Agonist Treatment:

  • The labeled cells are pre-incubated with varying concentrations of the antagonist (this compound or A-182086).

  • ET-1 is then added to the cells to stimulate the release of arachidonic acid.

3. Measurement of Arachidonic Acid Release:

  • The amount of [3H]-arachidonic acid released into the cell culture medium is measured using a scintillation counter.

4. Data Analysis:

  • The ability of the antagonist to inhibit ET-1-induced arachidonic acid release is quantified, and an IC50 value is determined.

Visualizing the Molecular Landscape

To better understand the context of this compound and A-182086 activity, the following diagrams illustrate the endothelin signaling pathway and the experimental workflow for determining antagonist potency.

Endothelin_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds to ETB ETB Receptor ET1->ETB Binds to Gq Gq Protein ETA->Gq Activates ETB->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Vasoconstriction) Ca->Response PKC->Response

Endothelin Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Preparation (Cloned human ETA/ETB) Incubation Incubation (Competitive Binding) Receptor->Incubation Radioligand Radioligand (¹²⁵I-ET-1) Radioligand->Incubation Compound Test Compound (this compound or A-182086) Compound->Incubation Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting Curve Dose-Response Curve Counting->Curve IC50 IC₅₀ Determination Curve->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Radioligand Binding Assay Workflow

References

A Comparative Guide to Validating the Pro-Apoptotic Effects of A-192621

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of A-192621, an endothelin B (ETB) receptor antagonist, with other agents known to induce programmed cell death (apoptosis). Designed for researchers, scientists, and drug development professionals, this document outlines the signaling pathways, presents comparative experimental data, and offers detailed protocols for validating pro-apoptotic efficacy.

Introduction to this compound and Pro-Apoptotic Agents

This compound is a selective antagonist of the endothelin B (ETB) receptor. Its blockade has been shown to reduce the viability and proliferation of cancer cells, such as glioma and melanoma, by inducing apoptosis.[1][2] The validation of such pro-apoptotic effects is a critical step in the development of novel cancer therapeutics. Evasion of apoptosis is a hallmark of cancer, and agents that can reactivate this process are of significant interest.[3] This guide compares this compound with two alternative pro-apoptotic compounds that operate through distinct mechanisms:

  • BQ788 : A structurally different ETB receptor antagonist, which serves as a direct comparison for mechanism of action.[2]

  • Navitoclax (ABT-263) : A potent inhibitor of the anti-apoptotic proteins Bcl-xL and Bcl-2, representing the class of "BH3 mimetic" drugs.[4][5]

Signaling Pathways of Apoptosis Induction

This compound and BQ788: ETB Receptor Antagonism

This compound and BQ788 induce apoptosis by blocking the ETB receptor. This action triggers the intrinsic mitochondrial pathway, characterized by the activation of caspase-9, release of Apoptosis Inducing Factor (AIF), and translocation of cytochrome c from the mitochondria to the cytosol.[1][2] Furthermore, treatment with these antagonists leads to the downregulation of the ERK- and p38MAPK-dependent signaling pathways, which are often involved in cell survival and proliferation.[1][2]

A192621 This compound / BQ788 ETBR ETB Receptor A192621->ETBR Mitochondrion Mitochondrion A192621->Mitochondrion triggers SurvivalPathways ERK / p38 MAPK Survival Pathways ETBR->SurvivalPathways Inhibition leads to downregulation CytoC Cytochrome c Release Mitochondrion->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound Induced Apoptosis Pathway.

Navitoclax (ABT-263): Bcl-xL/Bcl-2 Inhibition

Navitoclax is a BH3 mimetic drug that restores the cell's natural apoptotic process.[4] Anti-apoptotic proteins like Bcl-xL and Bcl-2 prevent apoptosis by sequestering pro-apoptotic proteins such as Bax and Bak.[6] Navitoclax binds to Bcl-xL and Bcl-2, releasing Bax and Bak, which then oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation.[4][6]

Navitoclax Navitoclax (ABT-263) Bcl_xL Bcl-xL / Bcl-2 (Anti-apoptotic) Navitoclax->Bcl_xL inhibits Bax_Bak Bax / Bak (Pro-apoptotic) Bcl_xL->Bax_Bak sequesters Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondrion activate CytoC Cytochrome c Release Mitochondrion->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Navitoclax Induced Apoptosis Pathway.

Comparative Performance Data

The following tables summarize the quantitative effects of this compound and its alternatives on cancer cell lines. Data is compiled from various studies to provide a comparative overview.

Table 1: Effect on Cancer Cell Viability and Proliferation

CompoundCell LineAssayEndpointResultReference
This compound Glioma (LN-229, SW1088)CFSE StainingCell DivisionsSignificant reduction at 48h and 72h[1]
Glioma (1321-N1, U87)BrdU IncorporationProliferationSignificant reduction[2]
BQ788 Glioma (1321-N1, U87)BrdU IncorporationProliferationSignificant reduction[2]
Navitoclax (ABT-263) Leukemia (NALM-6)MTT AssayIC501.7 nM (as Phorboxazole A)[7]
Breast Cancer (BT-20)MTT AssayIC503.4 nM (as Phorboxazole A)[7]

Note: Direct IC50 values for this compound were not specified in the provided search results, but its potent anti-proliferative effects were confirmed. The data for Navitoclax alternatives like Phorboxazole A shows nanomolar potency.

Table 2: Induction of Apoptotic Markers

CompoundCell LineMarker AssessedMethodResultReference
This compound GliomaApoptosisTUNEL AssayIncreased apoptosis[1][2]
GliomaCaspase-9, Cytochrome cImmunocytochemistryActivation and translocation[1][2]
BQ788 GliomaApoptosisTUNEL AssayIncreased apoptosis[1][2]
GliomaCaspase-9, Cytochrome cImmunocytochemistryActivation and translocation[1][2]
Navitoclax (ABT-263) Colorectal CancerApoptosisBCL2L1 silencingMarked increase in apoptosis[5]
Bruceine D Lung CancerApoptosisAnnexin V-FITC/PIDose-dependent increase[8]
Lung CancerBax/Bcl-2 RatioWestern BlotIncreased ratio[8]

Experimental Workflow and Protocols

Validating the pro-apoptotic effect of a compound typically follows a structured workflow to confirm cell death, distinguish it from necrosis, and elucidate the underlying molecular mechanism.

Start Treat Cancer Cell Lines with Compound (e.g., this compound) Viability 1. Assess Cell Viability (e.g., MTT, BrdU Assay) Start->Viability ApoptosisDetection 2. Detect and Quantify Apoptosis (e.g., Annexin V/PI Staining) Viability->ApoptosisDetection Mechanism 3. Investigate Mechanism (e.g., Western Blot for Caspases, Bcl-2 family) ApoptosisDetection->Mechanism Pathway 4. Analyze Signaling Pathways (e.g., Western Blot for MAPK, etc.) Mechanism->Pathway End Confirm Pro-Apoptotic Activity and Pathway Pathway->End

Caption: General Workflow for Validating Pro-Apoptotic Compounds.
Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment : Treat cells with the test compound as described above.

  • Cell Harvesting : Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining : Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry : Analyze the stained cells by flow cytometry within one hour.

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis for Apoptotic Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Protein Extraction : Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE : Separate 20-40 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2, Cytochrome c) overnight at 4°C.

  • Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis : Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH. An increased Bax/Bcl-2 ratio or elevated levels of cleaved caspases are indicative of apoptosis.[9]

References

A-192621: A Comparative Guide to its Cross-Reactivity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of A-192621, a potent and selective endothelin B (ETB) receptor antagonist. Through a detailed comparison with other key endothelin receptor antagonists, this document aims to provide researchers with the necessary data to evaluate this compound for their specific research applications.

Introduction to this compound

This compound is a non-peptide, orally active antagonist of the endothelin B (ETB) receptor.[1] The endothelin system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptor subtypes (ETA and ETB), plays a critical role in vasoconstriction, cell proliferation, and other physiological processes.[2] While ETA receptor activation is primarily associated with vasoconstriction, ETB receptors have more complex roles, including mediating both vasodilation and vasoconstriction, as well as clearing circulating endothelin-1. The selective blockade of the ETB receptor by this compound allows for the specific investigation of its physiological and pathological roles.

Comparative Selectivity Profile

The defining characteristic of this compound is its high selectivity for the ETB receptor over the ETA receptor. This selectivity is crucial for dissecting the individual contributions of each receptor subtype in various biological systems.

Binding Affinity and Potency at Endothelin Receptors

The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of this compound and other notable endothelin receptor antagonists for the human ETA and ETB receptors. This data allows for a direct comparison of their potency and selectivity.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]IC50 [nM]Selectivity (ETA/ETB Ratio)
This compound ETA 5600 [1]4280 [1]~0.016 (ETB selective)
ETB 8.8 [1]4.5 [1]
Atrasentan (ABT-627)ETA0.034[3][4]-~1800-fold (ETA selective)
ETB--
BosentanETA4.7[3][4]-~20 (Dual antagonist)
ETB95[3][4]-
MacitentanETA-0.5[3][4]~0.001 (Dual antagonist)
ETB-391[3][4]
AmbrisentanETA--Highly ETA selective
ETB--
Zibotentan (ZD4054)ETA-21[3][4]Highly ETA selective (no activity at ETB)
BQ-123ETA-7.3[3][4]ETA selective
ETB--
BQ-788ETA-1300[5]~0.0009 (ETB selective)
ETB-1.2[5]

Note: Selectivity ratios are calculated as Ki(ETA)/Ki(ETB) or IC50(ETA)/IC50(ETB). A ratio > 1 indicates ETA selectivity, while a ratio < 1 indicates ETB selectivity.

Cross-Reactivity Profile Against Other GPCRs

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity and potency of endothelin receptor antagonists.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of this compound and other antagonists for ETA and ETB receptors.

Materials:

  • Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing either human ETA or ETB receptors.

  • Radioligand: [¹²⁵I]-ET-1.

  • Test compounds: this compound and other antagonists at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[14]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (GF/C).

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture CHO cells expressing the target receptor to confluency.

    • Harvest cells and homogenize in lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).[14]

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in a suitable buffer for storage at -80°C.[14]

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [¹²⁵I]-ET-1, and varying concentrations of the test compound.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ET-1).[14]

    • Incubate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (ETA or ETB) Incubation Incubation Membranes->Incubation Radioligand [¹²⁵I]-ET-1 Radioligand->Incubation Compound Test Compound (e.g., this compound) Compound->Incubation Filtration Filtration Incubation->Filtration Separation Counting Scintillation Counting Filtration->Counting Quantification IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

A simplified workflow for determining the binding affinity of a test compound using a radioligand binding assay.

In Vitro Functional Assay: Vasoconstriction in Isolated Arteries

This assay assesses the functional antagonism of endothelin receptor-mediated vasoconstriction by a test compound.

Objective: To determine the functional potency of this compound and other antagonists in inhibiting ET-1-induced vasoconstriction.

Materials:

  • Isolated arterial rings (e.g., rat aorta or human pulmonary artery).

  • Organ bath system with force transducers.

  • Krebs-Henseleit solution (physiological salt solution).

  • Endothelin-1 (ET-1).

  • Test compounds: this compound and other antagonists.

Procedure:

  • Tissue Preparation:

    • Isolate arterial segments and cut them into rings.

    • Mount the arterial rings in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

  • Equilibration and Pre-contraction:

    • Allow the tissues to equilibrate under a resting tension.

    • Induce a submaximal contraction with an agent like potassium chloride to ensure tissue viability.

  • Antagonist Incubation:

    • Pre-incubate the arterial rings with different concentrations of the test compound (e.g., this compound) or vehicle for a specified period.

  • ET-1-Induced Contraction:

    • Construct a cumulative concentration-response curve to ET-1 in the absence and presence of the antagonist.

    • Record the contractile force generated by the arterial rings.

  • Data Analysis:

    • Plot the contractile response as a percentage of the maximum response against the log concentration of ET-1.

    • Determine the EC50 value (the concentration of ET-1 that produces 50% of the maximum response) in the absence and presence of the antagonist.

    • Calculate the pA2 value or Schild analysis to quantify the potency of the antagonist.

Signaling Pathway of Endothelin Receptor Activation

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ET1 Endothelin-1 ETA ETA Receptor ET1->ETA ETB ETB Receptor ET1->ETB Gq Gq Protein ETA->Gq ETB->Gq A192621 This compound A192621->ETB Antagonizes PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Response Cellular Response (e.g., Vasoconstriction) Ca->Response

Simplified signaling pathway of endothelin receptor activation leading to cellular responses, and the point of intervention for this compound.

Conclusion

This compound is a highly potent and selective antagonist of the ETB receptor, demonstrating significantly greater affinity for ETB over ETA receptors. This selectivity profile makes it an invaluable tool for researchers investigating the specific roles of the ETB receptor in health and disease. When compared to other endothelin antagonists, this compound stands out for its pronounced ETB selectivity, in contrast to ETA-selective antagonists like Atrasentan and dual antagonists such as Bosentan and Macitentan. The choice of antagonist will ultimately depend on the specific research question being addressed. For studies requiring the specific blockade of ETB receptor signaling, this compound represents a superior choice. Further characterization of its cross-reactivity against a broader range of GPCRs would provide a more complete understanding of its overall selectivity profile.

References

A Comparative Analysis of A-192621 Efficacy in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pre-clinical efficacy of A-192621, a potent and selective endothelin B (ETB) receptor antagonist, against other established cancer therapies. The data presented is based on available pre-clinical research and is intended to inform further investigation and drug development efforts.

Executive Summary

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in in-vitro studies on glioma and melanoma cancer cell lines. Its mechanism of action is primarily linked to the induction of the intrinsic mitochondrial apoptotic pathway and downregulation of key survival signaling pathways. While direct comparative in-vivo data against a wide range of standard-of-care therapies is limited, this guide consolidates available pre-clinical data to offer an indirect comparison of its efficacy.

In-Vitro Efficacy Comparison

The following tables summarize the available in-vitro efficacy data for this compound and standard-of-care therapies in relevant cancer cell lines. It is important to note that these are indirect comparisons, as the studies were not conducted head-to-head.

Table 1: Efficacy in Glioma Cell Lines

CompoundCell LineEfficacy MetricValueCitation
This compound LN-229, SW1088Reduction in Viable Cells (at 100 µM, 72h)Significant
Temozolomide U87IC50 (72h)Median: 230.0 µM[1]
Temozolomide U251IC50 (72h)Median: 176.5 µM[1]
Temozolomide T98GIC50 (72h)Median: 438.3 µM[1]
Temozolomide Patient-derivedIC50 (72h)Median: 220 µM[1]

Table 2: Efficacy in Melanoma Cell Lines

CompoundCell LineEfficacy MetricValueCitation
This compound A375, WM35Reduction in Viable Cells (at 100 µM, 72h)Significant
Doxorubicin SK-Mel-19, SK-Mel-103, SK-Mel-147IC50 (on dermal equivalent)1.2 µM[2]
Doxorubicin M21IC50 (24h)2.8 µM[3]
Doxorubicin A375IC50 (48h)Not specified[4]
Doxorubicin-mAb 9.2.27 conjugate Melanoma CellsIC500.1 µM[5]

In-Vivo Efficacy Comparison

Table 3: Efficacy in In-Vivo Cancer Models

CompoundCancer ModelEfficacy MetricResultCitation
This compound Melanoma Xenograft (nude mice)Tumor GrowthInhibition observed
Temozolomide Glioblastoma Xenograft (D-54 MG)Increase in Median Survival1285%[6]
Temozolomide Glioblastoma Xenograft (D-456 MG)Increase in Median Survival323%[6]
Temozolomide + Morphine Glioblastoma XenograftTumor Volume Inhibition (TVI)97.3%[7]
Doxorubicin Murine Melanoma B16F10 XenograftTumor Volume Decrease (in combination with Berberine)85%[8]
Doxorubicin Melanoma Xenograft (A375)Tumor Growth InhibitionModerate[9]
Brequinar + Doxorubicin Melanoma XenograftTumor Regression~90%[10]
Au-Doxorubicin Murine B16 Melanoma XenograftTumor Growth Suppression>70% for at least 19 days[11]
Au-Doxorubicin Human SK-MEL-28 Melanoma XenograftTumor Growth SuppressionAlmost complete for >13 weeks[11]

Mechanism of Action & Signaling Pathways

This compound functions as a selective antagonist of the endothelin B (ETB) receptor. In cancer cells, its mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway. This is characterized by the activation of caspase-9, release of Apoptosis-Inducing Factor (AIF), and translocation of cytochrome c. Furthermore, treatment with this compound leads to the downregulation of the ERK- and p38MAPK-dependent signaling pathways, which are crucial for cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ETBR ETB Receptor ERK_p38 ERK/p38 MAPK Pathways ETBR->ERK_p38 Inhibition Mitochondrion Mitochondrion ETBR->Mitochondrion Indirect Inhibition A192621 This compound A192621->ETBR Antagonism Proliferation_Survival Cell Proliferation & Survival ERK_p38->Proliferation_Survival Promotes Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Apoptosis Apoptosis Caspase9->Apoptosis Activation

This compound Mechanism of Action

Experimental Protocols

Detailed methodologies for the key in-vitro experiments cited in this guide are provided below.

Cell Viability Assessment (Calcein AM Assay)

Objective: To quantify the number of viable cells following treatment with this compound.

Methodology:

  • Cell Seeding: Cancer cells (e.g., LN-229, SW1088, A375, WM35) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.

  • Incubation: Plates are incubated for specified time points (e.g., 24, 48, 72 hours).

  • Staining: The culture medium is replaced with a solution containing Calcein AM, a non-fluorescent dye that is converted to green-fluorescent calcein by esterases in viable cells.

  • Quantification: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is directly proportional to the number of viable cells.

G start Start seed Seed cells in 96-well plate start->seed treat Treat with this compound or vehicle seed->treat incubate Incubate for 24, 48, 72h treat->incubate stain Add Calcein AM incubate->stain measure Measure fluorescence stain->measure end End measure->end G start Start label Label cells with CFSE start->label treat Treat with this compound or vehicle label->treat incubate Incubate to allow cell division treat->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end G start Start label_brdu Label cells with BrdU start->label_brdu treat Treat with this compound or vehicle label_brdu->treat fix_perm Fix and Permeabilize treat->fix_perm denature Denature DNA fix_perm->denature stain Stain with Anti-BrdU and Propidium Iodide denature->stain analyze Analyze by Flow Cytometry stain->analyze end End analyze->end

References

Replicating Published Results with A-192621: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective endothelin B (ETB) receptor antagonist, A-192621, with other relevant compounds. The information presented is based on published experimental data, offering a resource for researchers looking to replicate or build upon existing findings. This document summarizes key quantitative data in structured tables, provides detailed experimental methodologies for pivotal experiments, and includes visualizations of pertinent biological pathways and workflows.

Performance Comparison of this compound and Alternatives

This compound is a potent and selective nonpeptide antagonist of the ETB receptor. Its performance has been evaluated in various in vitro and in vivo models, often in comparison with other endothelin receptor antagonists such as BQ-788 (another selective ETB antagonist) and ABT-627 (Atrasentan, a selective ETA antagonist).

In Vitro Efficacy: Glioma Cell Viability and Apoptosis

Studies have demonstrated that this compound and BQ-788 can reduce the viability of glioma cells and induce apoptosis. In contrast, ETA receptor antagonists like BQ123 have shown no significant effect on glioma cell survival. This suggests that the anti-cancer effects in this context are mediated specifically through the ETB receptor.

CompoundTargetCell LineEffect
This compound ETB ReceptorGlioma Cells (1321-N1, U87, IPDDCA2)Reduced cell viability and proliferation, induced apoptosis.
BQ-788 ETB ReceptorGlioma Cells (1321-N1, U87, IPDDCA2)Reduced cell viability and proliferation, induced apoptosis.
BQ123 ETA ReceptorGlioma CellsNo effect on cell survival.
In Vivo Effects: Comparison in a Rat Model of Bladder Overactivity

In a study on rats with chronic spinal cord injury, the effects of this compound were compared to the ETA receptor antagonist ABT-627. While ABT-627 significantly decreased the amplitude and number of non-voiding contractions (NVCs), this compound did not have a significant effect on these parameters at the tested dose.[1] This highlights the differential roles of ETA and ETB receptors in this specific physiological context.

CompoundTargetAnimal ModelDoseEffect on Bladder Overactivity
This compound ETB ReceptorRat with Chronic Spinal Cord Injury10 mg/kg, i.v.No significant effect on NVCs.[1]
ABT-627 ETA ReceptorRat with Chronic Spinal Cord Injury1 mg/kg, i.v.Significantly decreased amplitude and number of NVCs.[1]

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation Assay (Based on studies with glioma cells)

This protocol is adapted from methodologies used to assess the effect of this compound and BQ-788 on glioma cell lines.

  • Cell Culture: Human glioma cell lines (e.g., 1321-N1, U87, IPDDCA2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After allowing for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of this compound, BQ-788, or a vehicle control (e.g., DMSO).

  • Assessment of Cell Viability (MTT Assay):

    • After the desired incubation period (e.g., 24, 48, 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

  • Assessment of Cell Proliferation (BrdU Incorporation):

    • Cell proliferation can be assessed using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay kit according to the manufacturer's instructions. This involves labeling the cells with BrdU, followed by immunodetection of the incorporated BrdU.

Apoptosis Assays (TUNEL and Caspase Activity)

These protocols are based on methods used to confirm that the reduction in cell viability observed with this compound and BQ-788 is due to apoptosis.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

    • Glioma cells are cultured on coverslips and treated with this compound, BQ-788, or vehicle.

    • After treatment, cells are fixed and permeabilized.

    • The TUNEL assay is performed using a commercially available kit to detect DNA fragmentation, a hallmark of apoptosis. Apoptotic cells are visualized by fluorescence microscopy.

  • Caspase-9 and Caspase-3/7 Activity Assays:

    • Cells are treated as described above in 96-well plates.

    • Caspase-9 and caspase-3/7 activities are measured using specific luminogenic or fluorogenic substrates according to the manufacturer's protocols. The signal, which is proportional to caspase activity, is measured using a luminometer or fluorometer.

Signaling Pathways and Experimental Workflows

Signaling Pathway of ETB Receptor Antagonism-Induced Apoptosis

The binding of endothelin-1 (ET-1) to the ETB receptor can activate pro-survival signaling pathways, including the ERK and p38 MAPK pathways. The antagonists this compound and BQ-788 block this interaction, leading to the downregulation of these pro-survival signals. This, in turn, activates the intrinsic mitochondrial pathway of apoptosis, characterized by the activation of caspase-9 and subsequent executioner caspases like caspase-3, ultimately leading to cell death.

ETB_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ET1 Endothelin-1 (ET-1) ETBR ETB Receptor ET1->ETBR Binds & Activates ERK_p38 ERK & p38 MAPK (Pro-survival) ETBR->ERK_p38 Activates A192621 This compound / BQ-788 A192621->ETBR Blocks Mitochondrion Mitochondrion ERK_p38->Mitochondrion Inhibits Apoptotic Signal Casp9 Caspase-9 (Initiator) Mitochondrion->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: ETB receptor antagonism by this compound induces apoptosis.

Experimental Workflow for Comparing ETB Receptor Antagonists

The following diagram outlines a typical workflow for comparing the in vitro efficacy of this compound with an alternative compound like BQ-788.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Data Collection cluster_analysis Data Analysis & Conclusion start Seed Glioma Cells in 96-well plates treatment Treat with: - this compound - BQ-788 - Vehicle Control start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Caspase Activity) treatment->apoptosis analysis Compare dose-response curves & statistical significance viability->analysis apoptosis->analysis conclusion Determine relative potency & efficacy analysis->conclusion

Caption: Workflow for in vitro comparison of ETB antagonists.

References

Head-to-Head Comparison: A-192621 vs. BQ-788 in Endothelin-B Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Two Potent ETB Receptor Antagonists

This guide provides a detailed, data-driven comparison of A-192621 and BQ-788, two widely utilized selective antagonists for the endothelin-B (ETB) receptor. By summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways, this document serves as a critical resource for researchers investigating the endothelin system and developing novel therapeutics.

I. At a Glance: Key Quantitative Data

The following tables provide a summary of the binding affinities and in vivo efficacy of this compound and BQ-788, offering a clear comparison of their potency and selectivity.

Table 1: Receptor Binding Affinity

CompoundTarget ReceptorIC50 (nM)Ki (nM)Selectivity (fold) vs. ETA ReceptorReference
This compound ETB4.58.8~636[1]
BQ-788 ETB1.2-~1083[2]
This compound ETA42805600-[1]
BQ-788 ETA1300--[2]

Table 2: In Vivo Efficacy in Rat Models

CompoundAnimal ModelDoseAdministration RouteEffectReference
This compound Male Sprague-Dawley Rats30 - 100 mg/kg (daily for 3 days)OralInhibition of S6c-induced dilatory and pressor responses (ED50 = 30 mg/kg)[1]
BQ-788 Conscious Rats3 mg/kg/hIntravenousComplete inhibition of ET-1 or S6c-induced depressor responses[2]

II. Mechanism of Action and Signaling Pathways

Both this compound and BQ-788 are selective antagonists of the endothelin-B (ETB) receptor, a G-protein coupled receptor. Their primary mechanism of action involves blocking the binding of endothelin-1 (ET-1) to the ETB receptor, thereby inhibiting its downstream signaling pathways. In various cancer cell lines, particularly glioma and melanoma, this antagonism has been shown to induce apoptosis and inhibit cell proliferation.

The pro-apoptotic effects of both compounds are mediated through the intrinsic mitochondrial pathway. This involves the activation of caspase-9, the release of apoptosis-inducing factor (AIF), and the translocation of cytochrome c from the mitochondria to the cytosol. Furthermore, treatment with these ETB antagonists leads to the downregulation of the pro-survival ERK and p38 MAPK signaling pathways.

cluster_apoptosis Apoptotic Pathway ET1 Endothelin-1 (ET-1) ETBR ETB Receptor ET1->ETBR Binds Proliferation Cell Proliferation & Survival ETBR->Proliferation Promotes ERK_p38 ERK / p38 MAPK Pathways ETBR->ERK_p38 Activates A192621 This compound A192621->ETBR Inhibits A192621->ERK_p38 Downregulates Mitochondria Mitochondria A192621->Mitochondria Induces BQ788 BQ-788 BQ788->ETBR Inhibits BQ788->ERK_p38 Downregulates BQ788->Mitochondria Induces Apoptosis Apoptosis ERK_p38->Proliferation AIF_CytoC AIF & Cytochrome c Release Mitochondria->AIF_CytoC Caspase9 Caspase-9 Activation Caspase9->Apoptosis AIF_CytoC->Caspase9

Caption: Signaling pathway of this compound and BQ-788 in inducing apoptosis.

III. Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and BQ-788.

A. In Vitro Studies: Induction of Apoptosis in Glioma Cells

Objective: To assess the pro-apoptotic effects of this compound and BQ-788 on glioma cell lines.

1. Cell Culture:

  • Human glioma cell lines (e.g., U87MG, T98G) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

  • Cells are seeded in appropriate culture plates and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing either this compound or BQ-788 at various concentrations (e.g., 1-100 µM). A vehicle control (e.g., DMSO) is also included.

  • Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. Apoptosis Assays:

a) TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

  • Principle: Detects DNA fragmentation, a hallmark of apoptosis.
  • Procedure:
  • After treatment, cells are fixed with 4% paraformaldehyde.
  • Cells are permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.
  • The TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, is added to the cells and incubated in a humidified chamber.
  • The percentage of TUNEL-positive cells (indicating apoptosis) is determined by fluorescence microscopy or flow cytometry.

b) Caspase-9 Activity Assay:

  • Principle: Measures the activity of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.
  • Procedure:
  • Cell lysates are prepared from treated and control cells.
  • A specific caspase-9 substrate conjugated to a fluorophore or chromophore is added to the lysates.
  • The fluorescence or absorbance is measured over time using a microplate reader. The rate of substrate cleavage is proportional to the caspase-9 activity.

c) Western Blot for ERK and p38 MAPK:

  • Principle: Detects changes in the phosphorylation status (activation) of ERK and p38 MAPK proteins.
  • Procedure:
  • Protein is extracted from treated and control cells, and protein concentration is determined.
  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total ERK and p38 MAPK.
  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

// Nodes Start [label="Start:\nGlioma Cell Culture", shape=ellipse, fillcolor="#F1F3F4"]; Treatment [label="Treatment:\nthis compound or BQ-788", fillcolor="#FBBC05", fontcolor="#202124"]; TUNEL [label="TUNEL Assay:\n(DNA Fragmentation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase [label="Caspase-9 Assay:\n(Enzyme Activity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WB [label="Western Blot:\n(p-ERK, p-p38)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis:\nQuantify Apoptosis &\nProtein Expression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Treatment; Treatment -> TUNEL; Treatment -> Caspase; Treatment -> WB; TUNEL -> Analysis; Caspase -> Analysis; WB -> Analysis; Analysis -> End; }

Caption: Experimental workflow for in vitro apoptosis studies.
B. In Vivo Studies: Assessment of Pressor and Depressor Responses in Rats

Objective: To evaluate the in vivo effects of this compound and BQ-788 on blood pressure regulation in rats.

1. Animal Model:

  • Male Sprague-Dawley or conscious rats are used.

  • Animals are allowed to acclimatize to the laboratory conditions before the experiment.

2. Drug Administration:

  • This compound: Administered orally at doses ranging from 30 to 100 mg/kg.

  • BQ-788: Administered intravenously as a continuous infusion at a rate of 3 mg/kg/h.

3. Experimental Procedure:

  • This compound:

    • Rats are treated daily for a specified period (e.g., 3 days).

    • The ETB receptor agonist, sarafotoxin S6c (S6c), is administered to induce dilatory and pressor responses.

    • Blood pressure is monitored continuously to determine the inhibitory effect of this compound.

  • BQ-788:

    • A baseline blood pressure is recorded.

    • BQ-788 is infused intravenously.

    • ET-1 or S6c is administered to induce a depressor response.

    • Blood pressure is continuously monitored to assess the complete inhibition of the depressor response by BQ-788.

4. Data Analysis:

  • For this compound, the dose required to produce 50% of the maximal inhibitory effect (ED50) is calculated.

  • For BQ-788, the complete blockade of the ET-1 or S6c-induced depressor response is observed and recorded.

cluster_A192621 This compound Protocol cluster_BQ788 BQ-788 Protocol A_Start Rat Model: Sprague-Dawley A_Admin Oral Admin: This compound A_Start->A_Admin A_Induce Induce Response: S6c A_Admin->A_Induce A_Monitor Monitor: Blood Pressure A_Induce->A_Monitor A_End Calculate: ED50 A_Monitor->A_End B_Start Rat Model: Conscious B_Admin IV Infusion: BQ-788 B_Start->B_Admin B_Induce Induce Response: ET-1 or S6c B_Admin->B_Induce B_Monitor Monitor: Blood Pressure B_Induce->B_Monitor B_End Observe: Complete Inhibition B_Monitor->B_End

References

Safety Operating Guide

Navigating the Safe Disposal of A-192621: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical compounds are fundamental to maintaining a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of the research compound A-192621, ensuring the mitigation of risks to both personnel and the environment. Adherence to these procedures is critical for upholding safety standards and regulatory compliance.

Chemical and Safety Profile of this compound

A thorough understanding of the physicochemical and toxicological properties of this compound is the first step toward its safe management. The table below summarizes key data for this compound.

PropertyValue
Molecular Formula C₂₁H₂₀N₄O₂
Molecular Weight 360.4 g/mol
CAS Number 896705-16-1
Hazard Class Acute toxicity - oral 4 (H302: Harmful if swallowed)
Storage Temperature -20°C

Experimental Protocol: this compound Disposal Procedure

The following protocol details the necessary steps for the safe disposal of this compound and any associated contaminated materials. As a compound with cytotoxic properties, all waste generated from its use must be managed as hazardous waste.[1]

Materials Required:

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles

    • Lab coat

  • Designated hazardous waste container

  • Hazardous waste labels

  • Sealable plastic bags

  • Spill kit for cytotoxic agents

Procedure:

  • Waste Segregation: At the point of generation, all this compound waste must be immediately segregated from other laboratory waste streams. This includes any unused or expired compound, solutions containing this compound, and all materials that have come into contact with it.[1]

  • Disposal of Solid this compound Waste:

    • Carefully place any solid this compound waste into a designated, clearly labeled hazardous waste container.

  • Disposal of Liquid this compound Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Crucially, do not dispose of liquid this compound waste down the drain. [1]

  • Disposal of Contaminated Labware and PPE:

    • All disposable items that have been in contact with this compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, are to be considered contaminated.[1]

    • These items must be collected in a sealable plastic bag and placed into the designated hazardous waste container.

  • Decontamination of Work Surfaces:

    • Following the handling of this compound, all work surfaces must be thoroughly decontaminated with an appropriate cleaning agent.

    • All cleaning materials used in this process must also be disposed of as contaminated hazardous waste.

  • Storage and Collection:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area, ensuring it is kept away from incompatible materials.

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1]

  • Spill Response:

    • In the event of a spill, immediately alert others in the vicinity and evacuate if necessary.

    • While wearing appropriate PPE, use a spill kit designed for cytotoxic agents to clean the affected area.

    • Collect all cleanup materials in a sealed bag and dispose of them as hazardous waste.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste, from the point of generation to final collection.

A Generation of this compound Waste (Solid, Liquid, Contaminated Materials) B Segregate Waste at Source A->B C Solid Waste (Unused compound) B->C D Liquid Waste (Solutions containing this compound) B->D E Contaminated Materials (Gloves, Pipette Tips, etc.) B->E F Place in Designated Hazardous Waste Container C->F G Collect in Leak-Proof Hazardous Waste Container D->G H Place in Sealable Bag, then in Hazardous Waste Container E->H I Store Sealed Container in Designated Satellite Accumulation Area F->I G->I H->I J Arrange for Pickup by Environmental Health & Safety (EHS) I->J

Workflow for the safe segregation and disposal of this compound waste.

By adhering to these detailed procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure its proper disposal, thereby contributing to a safer and more compliant research environment. Always consult your institution's specific guidelines and the Environmental Health and Safety office for any additional requirements.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.